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Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Profiling of 4-(Benzofuran-2-yl)benzoic Acid Derivatives: Targeting LpxC in Gram-Negative Pathogens

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The escalating crisis of multidrug-resistant (MDR) Gram-negative bacteria n...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The escalating crisis of multidrug-resistant (MDR) Gram-negative bacteria necessitates the exploration of novel pharmacological targets. Among the most promising is LpxC (UDP-3-O-acyl-N-acetylglucosamine deacetylase) , a highly conserved zinc-dependent metalloenzyme that catalyzes the first committed step in Lipid A biosynthesis[1].

While 4-(Benzofuran-2-yl)benzoic acid (CAS 36078-98-5) is a highly versatile chemical building block, its most profound pharmacological application lies in its role as a privileged hydrophobic scaffold in the design of non-alkyne LpxC inhibitors[2]. The 2-aryl benzofuran moiety acts as a highly effective hydrophobe that perfectly complements the LpxC hydrophobic tunnel, while the benzoic acid functional group provides a synthetic vector for attaching zinc-binding groups (ZBGs) such as hydroxamates or sulfonamides[3]. This whitepaper provides an in-depth technical guide on the mechanistic causality, in vitro pharmacological properties, and standardized assay protocols for evaluating 4-(Benzofuran-2-yl)benzoic acid-derived LpxC inhibitors.

Mechanistic Rationale and Structural Biology

The LpxC Target and Lipid A Biosynthesis

Gram-negative bacteria are protected by an asymmetric outer membrane, the outer leaflet of which is composed almost entirely of lipopolysaccharide (LPS). Lipid A is the hydrophobic anchor of LPS and is essential for bacterial viability[4]. LpxC catalyzes the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc. Because the preceding step (catalyzed by LpxA) is thermodynamically unfavorable, the LpxC reaction drives the pathway forward, making it the committed step and a highly sensitive node for pharmacological intervention[5].

LipidA A UDP-GlcNAc LpxA LpxA (Acyltransferase) A->LpxA B UDP-3-O-acyl-GlcNAc LpxC LpxC (Deacetylase) TARGET B->LpxC Committed Step C UDP-3-O-acyl-GlcN (Deacetylated) LpxD LpxD / LpxH / etc. C->LpxD D Lipid A (Outer Membrane) LpxA->B LpxC->C LpxD->D

The Lipid A biosynthesis pathway highlighting the LpxC-catalyzed committed step.

Causality of the 2-Aryl Benzofuran Scaffold

The active site of LpxC contains a catalytic Zn²⁺ ion adjacent to a deep, hydrophobic tunnel that naturally accommodates the R-3-hydroxymyristoyl lipid chain of the substrate[6]. When designing inhibitors, the 4-(benzofuran-2-yl)benzoic acid core serves two critical functions:

  • Shape Complementarity: The rigid, planar nature of the benzofuran ring system allows it to deeply penetrate the hydrophobic tunnel without the entropic penalty associated with highly flexible aliphatic chains.

  • Vectorial Alignment: The para-substituted benzoic acid directs the attached ZBG (e.g., a sulfonamide or hydroxamate) precisely toward the Zn²⁺ ion, establishing a robust coordinate covalent bond while maintaining optimal van der Waals contacts in the tunnel[2].

In Vitro Pharmacological Profiling (Quantitative Data)

Optimization of sulfonamide-based LpxC inhibitors revealed that incorporating the 2-aryl benzofuran hydrophobe dramatically improves both enzymatic inhibition and whole-cell antibacterial activity[7]. The table below summarizes the typical in vitro pharmacological profile of optimized derivatives utilizing the 4-(Benzofuran-2-yl)benzoic acid core.

Pharmacological ParameterTarget / StrainActivity (Value)Causality / Significance
Enzymatic IC₅₀ E. coli LpxC< 10 nMDemonstrates high-affinity target engagement and optimal Zn²⁺ chelation.
Enzymatic IC₅₀ P. aeruginosa LpxC< 25 nMConfirms broad-spectrum potential across highly divergent LpxC orthologs.
Whole-Cell MIC E. coli (ATCC 25922)0.063 μg/mLExceptional outer membrane penetration; evades intrinsic efflux mechanisms[2].
Whole-Cell MIC K. pneumoniae0.5 μg/mLClinically relevant potency against a critical ESKAPE pathogen[8].
Whole-Cell MIC P. aeruginosa (PAO1)0.5 μg/mLOvercomes the highly restrictive pseudomonal outer membrane permeability barrier[3].
Cytotoxicity (CC₅₀) HepG2 / HEK293> 50 μg/mLHigh therapeutic index; confirms selectivity for bacterial LpxC over mammalian metalloenzymes.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for evaluating 4-(Benzofuran-2-yl)benzoic acid derivatives.

Workflow S1 Compound Preparation (4-(Benzofuran-2-yl)benzoic acid core) S2 In Vitro LpxC Enzymatic Assay (Fluorescence/RapidFire MS) S1->S2 S3 Hit Validation (IC50 Determination) S2->S3 S4 Whole-Cell MIC Profiling (E. coli, P. aeruginosa) S3->S4

Sequential in vitro pharmacological workflow for evaluating LpxC inhibitors.

Protocol 1: High-Throughput LpxC Enzymatic Inhibition Assay (RapidFire MS)

Traditional radioactive assays limit throughput and introduce safety hazards. We utilize a RapidFire Mass Spectrometry (MS) assay to directly quantify the native deacetylated product, ensuring high-throughput fidelity and eliminating fluorescent artifact liabilities[9].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare assay buffer containing 40 mM HEPES (pH 7.0), 50 mM KCl, 0.1% BSA, and 0.005% Brij-35. The inclusion of BSA prevents non-specific binding of the highly hydrophobic benzofuran compounds to the microtiter plate walls.

  • Enzyme/Inhibitor Pre-incubation: Add 1 nM recombinant E. coli LpxC to 384-well plates. Add the 4-(Benzofuran-2-yl)benzoic acid derivative (serially diluted in DMSO, final DMSO concentration 2%). Incubate at room temperature for 30 minutes. Causality: Pre-incubation is critical because many tight-binding LpxC inhibitors exhibit slow-onset kinetics.

  • Reaction Initiation: Initiate the reaction by adding 2 μM of the native substrate, UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc.

  • Quenching: After 45 minutes at room temperature, quench the reaction by adding 1% formic acid containing an internal standard (e.g., heavy-isotope labeled product).

  • MS Quantification: Aspirate samples using the RapidFire high-throughput MS system. Calculate the ratio of the deacetylated product to the internal standard.

  • Self-Validation: Calculate the Z'-factor using DMSO-only (negative control) and a known reference inhibitor like CHIR-090 (positive control). A Z'-factor > 0.7 validates the assay's robustness[9].

Protocol 2: In Vitro Minimum Inhibitory Concentration (MIC) Determination

To differentiate between true lack of target engagement and compound efflux liabilities, MICs must be evaluated using Clinical and Laboratory Standards Institute (CLSI) guidelines in both wild-type and efflux-deficient strains.

Step-by-Step Procedure:

  • Inoculum Preparation: Grow E. coli, K. pneumoniae, and P. aeruginosa strains overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Dilute the cultures to a final inoculum of 5×105 CFU/mL.

  • Compound Plating: In a 96-well clear-bottom plate, perform 2-fold serial dilutions of the benzofuran derivative in CAMHB (ranging from 64 μg/mL to 0.015 μg/mL).

  • Incubation: Add the bacterial inoculum to the compound-containing wells. Incubate the plates aerobically at 37°C for 18–20 hours.

  • Readout & Causality Analysis: Visually inspect the plates for turbidity. The MIC is defined as the lowest concentration that completely inhibits visible growth.

    • Diagnostic Step: If a compound shows an IC₅₀ < 10 nM but an MIC > 32 μg/mL in wild-type P. aeruginosa, re-test in a Δ MexAB-OprM efflux-deficient mutant. A drastic drop in MIC confirms that the 2-aryl benzofuran core is engaging the target but is being actively extruded by the MexAB pump, guiding subsequent medicinal chemistry efforts to lower the compound's lipophilicity (LogD).

Conclusion

The 4-(Benzofuran-2-yl)benzoic acid scaffold represents a masterclass in structure-based drug design for Gram-negative antibacterial agents. By perfectly exploiting the hydrophobic tunnel of the LpxC metalloenzyme, this core enables the development of inhibitors with sub-nanomolar enzymatic affinities and potent whole-cell efficacies against critical pathogens like E. coli and P. aeruginosa. Rigorous, self-validating in vitro assays—combining RapidFire MS enzymology with differential MIC profiling—are essential to translating this privileged scaffold into viable clinical candidates.

References

  • Sulfonamide-based non-alkyne LpxC inhibitors as Gram-negative antibacterial agents Source: Bioorganic & Medicinal Chemistry Letters (NIH / PubMed) URL:[Link]

  • Screening for antibacterial inhibitors of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) using a high-throughput mass spectrometry assay Source: Journal of Biomolecular Screening (NIH / PubMed) URL:[Link]

  • A fluorescence-based homogeneous assay for measuring activity of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase Source: Biochemical and Biophysical Research Communications (NIH / PubMed) URL:[Link]

  • UDP-3-O-(R-3-Hydroxymyristoyl)-N-acetylglucosamine Deacetylase of Escherichia coli Is a Zinc Metalloenzyme Source: Biochemistry (ACS Publications) URL:[Link]

  • UDP-3-O-acyl-N-acetylglucosamine deacetylase Source: Wikipedia URL:[Link]

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Exploratory

Mechanism of action of 4-(Benzofuran-2-yl)benzoic acid derivatives

An In-depth Technical Guide to the Mechanism of Action of 4-(Benzofuran-2-yl)benzoic Acid Derivatives Authored by a Senior Application Scientist Abstract The 4-(benzofuran-2-yl)benzoic acid scaffold represents a versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of 4-(Benzofuran-2-yl)benzoic Acid Derivatives

Authored by a Senior Application Scientist

Abstract

The 4-(benzofuran-2-yl)benzoic acid scaffold represents a versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the known mechanisms of action for this class of compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the specific molecular targets and signaling pathways modulated by these derivatives, supported by experimental evidence and detailed protocols. The guide is structured to offer not just a recitation of facts, but a causal understanding of why these molecules exhibit their therapeutic effects, thereby empowering researchers to design more potent and selective agents.

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a core component of numerous natural products and synthetic molecules with significant pharmacological properties[1][2][3][4]. Derivatives of benzofuran have been investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities[1][2][5]. The 4-(benzofuran-2-yl)benzoic acid framework, in particular, has emerged as a promising starting point for the development of novel therapeutics due to its favorable physicochemical properties and its ability to interact with a variety of biological targets. This guide will explore the molecular mechanisms that underpin the diverse bioactivities of this important class of molecules.

Mechanisms of Action in Oncology

Derivatives of 4-(benzofuran-2-yl)benzoic acid have demonstrated significant potential as anticancer agents through the modulation of various signaling pathways critical for tumor growth and survival.

Inhibition of Lymphoid-Tyrosine Phosphatase (LYP)

Lymphoid-tyrosine phosphatase (LYP), also known as PTPN22, is a key negative regulator of the T-cell receptor (TCR) signaling pathway.[6] Its overexpression in the tumor microenvironment can suppress the anti-tumor immune response. Certain benzofuran-2-carboxylic acid derivatives have been identified as potent and selective inhibitors of LYP, thereby enhancing T-cell activation and promoting anti-tumor immunity.[6]

Signaling Pathway:

LYP_Inhibition cluster_TCell T-Cell cluster_Inhibition Inhibition Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 TC_Activation T-Cell Activation (Cytokine Production, Proliferation) PLCg1->TC_Activation Downstream Signaling LYP LYP (PTPN22) LYP->Lck Dephosphorylation (Inhibition) Benzofuran_Derivative 4-(Benzofuran-2-yl)benzoic acid derivative Benzofuran_Derivative->LYP Inhibition

Caption: Inhibition of LYP by 4-(Benzofuran-2-yl)benzoic acid derivatives enhances T-cell activation.

Experimental Protocol: In Vitro LYP Inhibition Assay

  • Reagents: Recombinant human LYP enzyme, a fluorogenic phosphatase substrate (e.g., DiFMUP), and the test compounds (4-(benzofuran-2-yl)benzoic acid derivatives).

  • Procedure:

    • Prepare a serial dilution of the test compounds in assay buffer.

    • Add the recombinant LYP enzyme to the wells of a microplate.

    • Add the test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the fluorescence intensity over time using a plate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Modulation of Hypoxia-Inducible Factor 1 (HIF-1) Pathway

The HIF-1 signaling pathway is a critical mediator of the cellular response to hypoxia and is often upregulated in solid tumors, promoting angiogenesis, metastasis, and metabolic reprogramming. Some benzofuran derivatives have been shown to selectively inhibit the HIF-1 pathway, thereby exerting anti-tumor effects.[2]

Neuroprotective Mechanisms of Action

Benzofuran derivatives have also shown promise in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, there is a deficit of acetylcholine in the brain. AChE inhibitors increase the levels of acetylcholine, which can lead to improvements in cognitive function. Several novel benzofuran-based derivatives have been designed and synthesized as potent acetylcholinesterase inhibitors.[7][8]

Experimental Workflow: AChE Inhibition Assay (Ellman's Method)

AChE_Workflow start Start prepare_reagents Prepare Reagents: - AChE solution - DTNB (Ellman's reagent) - Acetylthiocholine iodide (substrate) - Test compounds start->prepare_reagents serial_dilution Perform Serial Dilution of Test Compounds prepare_reagents->serial_dilution plate_setup Add buffer, DTNB, and test compounds to microplate wells serial_dilution->plate_setup enzyme_addition Add AChE solution to wells and incubate plate_setup->enzyme_addition substrate_addition Add acetylthiocholine iodide to initiate reaction enzyme_addition->substrate_addition measure_absorbance Measure absorbance at 412 nm over time substrate_addition->measure_absorbance data_analysis Calculate % inhibition and determine IC50 values measure_absorbance->data_analysis end End data_analysis->end

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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(Benzofuran-2-yl)benzoic Acid

The following sections will detail the predicted chemical shifts, coupling constants, and peak assignments for both proton and carbon-13 NMR spectra. The rationale behind these predictions, based on the electronic effect...

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Author: BenchChem Technical Support Team. Date: April 2026

The following sections will detail the predicted chemical shifts, coupling constants, and peak assignments for both proton and carbon-13 NMR spectra. The rationale behind these predictions, based on the electronic effects of the substituents and analysis of related compounds, is elucidated to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Numbering Scheme

To facilitate a clear and unambiguous discussion of the NMR data, the following numbering scheme for 4-(Benzofuran-2-yl)benzoic acid will be utilized throughout this guide.

Caption: Molecular structure and numbering of 4-(Benzofuran-2-yl)benzoic acid.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of 4-(Benzofuran-2-yl)benzoic acid is expected to exhibit a series of signals in the aromatic region, corresponding to the protons on the benzofuran and benzoic acid moieties, along with a characteristic downfield signal for the carboxylic acid proton. The predictions are based on a standard deuterated solvent such as DMSO-d₆, which is capable of dissolving the compound and has a minimal overlapping signal.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-7'~7.75d~8.01H
H-4'~7.65d~8.01H
H-5'~7.35t~7.51H
H-6'~7.30t~7.51H
H-3'~7.20s1H
H-2, H-6~8.10d~8.52H
H-3, H-5~8.00d~8.52H
COOH~13.0br s-1H
Interpretation of the Predicted ¹H NMR Spectrum
  • Carboxylic Acid Proton (COOH): This proton is expected to appear as a broad singlet at a very downfield chemical shift, typically around 13.0 ppm in DMSO-d₆. This is due to the strong deshielding effect of the carbonyl group and hydrogen bonding with the solvent.

  • Benzoic Acid Protons (H-2, H-6, H-3, H-5): The protons on the benzoic acid ring are expected to show a typical AA'BB' system, which often simplifies to two doublets. The protons ortho to the carboxylic acid group (H-2 and H-6) are deshielded by the electron-withdrawing nature of the carboxyl group and are predicted to resonate at approximately 8.10 ppm. The protons meta to the carboxyl group (H-3 and H-5) will be slightly upfield, around 8.00 ppm. Both sets of protons will appear as doublets due to coupling with their adjacent protons.

  • Benzofuran Protons:

    • H-3': The proton on the furan ring of the benzofuran moiety is expected to be a singlet around 7.20 ppm. Its chemical shift is influenced by the adjacent oxygen atom and the fused benzene ring.

    • H-4' to H-7': The protons on the benzene ring of the benzofuran moiety will have distinct chemical shifts. H-7' and H-4' are predicted to be the most downfield of this group due to their proximity to the furan oxygen and the overall aromatic system, appearing as doublets around 7.75 ppm and 7.65 ppm, respectively. H-5' and H-6' are expected to be further upfield, resonating as triplets around 7.35 ppm and 7.30 ppm, respectively, due to coupling with their neighboring protons.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the hybridization of the carbon, its electronic environment, and the nature of the attached atoms.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-7'a~155.0
C-3'a~128.0
C-2'~158.0
C-3'~105.0
C-4'~125.0
C-5'~124.0
C-6'~123.0
C-7'~112.0
C-1~135.0
C-2, C-6~130.0
C-3, C-5~129.0
C-4~132.0
COOH~167.0
Interpretation of the Predicted ¹³C NMR Spectrum
  • Carboxylic Acid Carbon (COOH): The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, around 167.0 ppm, due to the strong deshielding effect of the two oxygen atoms.

  • Benzoic Acid Carbons:

    • C-1: The carbon attached to the benzofuran moiety (C-1) is predicted to be around 135.0 ppm.

    • C-4: The carbon to which the carboxylic acid is attached (C-4) will be deshielded and is predicted around 132.0 ppm.

    • C-2, C-6 and C-3, C-5: The protonated carbons of the benzoic acid ring will appear in the range of 129.0-130.0 ppm.

  • Benzofuran Carbons:

    • C-2': This carbon, being adjacent to the oxygen and part of the furan ring, will be significantly deshielded, with a predicted chemical shift of approximately 158.0 ppm.

    • C-7'a: The other carbon atom bonded to the furan oxygen (C-7'a) will also be downfield, around 155.0 ppm.

    • C-3': In contrast, C-3' is expected to be relatively upfield for an aromatic carbon, around 105.0 ppm, a characteristic feature of the furan ring within the benzofuran system.

    • Other Aromatic Carbons: The remaining carbons of the benzofuran benzene ring (C-3'a, C-4', C-5', C-6', C-7') will resonate in the typical aromatic region of 112.0-128.0 ppm.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

For the acquisition of high-quality NMR spectra of 4-(Benzofuran-2-yl)benzoic acid, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid 4-(Benzofuran-2-yl)benzoic acid.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Ensure the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters: spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical parameters: spectral width of ~220 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • 2D NMR (Optional but Recommended):

      • For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, respectively.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Match, Shim) transfer->setup H1_acq 1D ¹H NMR Acquisition setup->H1_acq C13_acq 1D ¹³C NMR Acquisition setup->C13_acq D2_acq 2D NMR (COSY, HSQC, HMBC) setup->D2_acq processing Fourier Transform, Phasing, Baseline Correction H1_acq->processing C13_acq->processing D2_acq->processing integration Integration & Peak Picking processing->integration assignment Spectral Assignment & Interpretation integration->assignment

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Exploratory

Crystal Structure and X-ray Diffraction of 4-(Benzofuran-2-yl)benzoic acid: A Methodological and Analytical Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] The compound 4-(Benzofuran-2-yl)benzoic acid represents a key intermediate for the synthesis of diverse, synthetically effective, and novel heterocyclic compounds.[1][3] A thorough understanding of its three-dimensional structure is paramount for rational drug design and the development of structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the methodologies involved in the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 4-(Benzofuran-2-yl)benzoic acid. While a definitive crystal structure for this specific molecule is not publicly available as of the writing of this guide, we will present a detailed, field-proven protocol and an analysis of expected structural features based on crystallographic data from closely related benzofuran and benzoic acid derivatives.

Introduction: The Significance of Structural Elucidation

The spatial arrangement of atoms within a molecule and the intermolecular interactions in its crystalline state are fundamental to its physicochemical properties, including solubility, stability, and ultimately, its biological activity. For drug development professionals, high-resolution crystal structures provide invaluable insights into how a molecule might interact with a biological target. The benzofuran ring system, in particular, is a cornerstone in medicinal chemistry, with derivatives showing promise as anticancer, anti-HIV, and anti-diabetic agents.[2] Therefore, the elucidation of the crystal structure of 4-(Benzofuran-2-yl)benzoic acid serves as a critical step in harnessing its full potential as a building block for novel therapeutics.

This guide is structured to provide both the "how" and the "why" of the experimental process, from initial synthesis to the final analysis of crystallographic data.

Synthesis and Crystallization: From Powder to Single Crystal

A robust and reproducible synthesis followed by a meticulous crystallization process is the foundation of any successful crystallographic study.

Proposed Synthesis of 4-(Benzofuran-2-yl)benzoic acid

Several synthetic routes to 2-substituted benzofurans have been reported.[1] A common and effective method involves the reaction of a salicylaldehyde derivative with an α-haloketone. For the synthesis of the title compound, a plausible route begins with the reaction of salicylaldehyde with a 4-(bromoacetyl)benzoic acid derivative.

Experimental Protocol: Synthesis

  • Step 1: Preparation of 2-Acetylbenzofuran Precursor: Salicylaldehyde is reacted with chloroacetone in the presence of a base such as anhydrous potassium carbonate in a suitable solvent like acetone and refluxed to yield 2-acetylbenzofuran.[3][4]

  • Step 2: Functional Group Interconversion: The acetyl group of 2-acetylbenzofuran can be converted to a carboxylic acid. This can be achieved through various oxidation methods known in the art.

  • Step 3: Alternative Suzuki Coupling: An alternative modern approach would involve a Suzuki coupling reaction between a 2-boronic acid or ester derivative of benzofuran and a 4-halobenzoic acid derivative, catalyzed by a palladium complex.

Crystallization: The Art of Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Experimental Protocol: Crystallization

  • Solvent Screening: The synthesized 4-(Benzofuran-2-yl)benzoic acid powder is subjected to solubility tests in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, dimethylformamide (DMF), and mixtures thereof).

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a chosen solvent or solvent system. The solution is loosely covered to allow for slow evaporation of the solvent at a constant temperature. This is a widely used technique for growing single crystals of small organic molecules. For compounds with similar functionalities, DMF has been successfully used.[5][6]

  • Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Crystal Harvesting: Once crystals of sufficient size and quality (typically > 0.1 mm in all dimensions with well-defined faces) are observed, they are carefully harvested and prepared for mounting.

G cluster_synthesis Synthesis cluster_crystallization Crystallization start Salicylaldehyde & Chloroacetone step1 Reflux with K2CO3 in Acetone start->step1 intermediate 2-Acetylbenzofuran step1->intermediate step2 Oxidation intermediate->step2 product 4-(Benzofuran-2-yl)benzoic acid Powder step2->product dissolve Dissolve in Suitable Solvent (e.g., DMF) product->dissolve method Choose Method dissolve->method slow_evap Slow Evaporation method->slow_evap Option 1 vapor_diff Vapor Diffusion method->vapor_diff Option 2 crystals High-Quality Single Crystals slow_evap->crystals vapor_diff->crystals

Single-Crystal X-ray Diffraction Analysis

X-ray diffraction is a non-destructive analytical technique that provides precise information about the atomic arrangement within a crystal.

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of X-rays, often from a Mo Kα radiation source, and cooled to a low temperature (e.g., 100 K or 296 K) to minimize thermal vibrations.[7][8] A series of diffraction images are collected as the crystal is rotated. Modern diffractometers, such as a Bruker APEXII CCD, are commonly used for this purpose.[7]

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various factors.

  • Structure Solution: The crystal structure is solved using direct methods, which provide an initial model of the atomic positions. The SHELXS program is a standard tool for this step.[7][8]

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods (e.g., using SHELXL).[7][8] This process optimizes the atomic positions, and thermal parameters, and adds hydrogen atoms to the model.

Hypothetical Crystal Structure Analysis of 4-(Benzofuran-2-yl)benzoic acid

While the specific crystallographic data for the title compound is not available, we can predict its key structural features based on the analysis of related molecules.

Expected Crystallographic Parameters

The following table presents a plausible set of crystallographic parameters for 4-(Benzofuran-2-yl)benzoic acid, compiled from data on similar aromatic carboxylic acids and benzofuran derivatives.[7][8][9] This data is for illustrative purposes only.

ParameterExpected Value
Chemical FormulaC₁₅H₁₀O₃
Formula Weight238.24
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
a (Å)5 - 15
b (Å)6 - 20
c (Å)10 - 25
α (°)90 (or ~90 for Triclinic)
β (°)90 - 110
γ (°)90 (or ~90 for Triclinic)
Volume (ų)1000 - 2000
Z (molecules/unit cell)2 or 4
Density (calculated) (g/cm³)1.3 - 1.5
Molecular Geometry and Intermolecular Interactions

The molecular structure will feature a planar benzofuran ring system linked to a benzoic acid moiety. The dihedral angle between the benzofuran and the benzene ring will be a key conformational parameter. In similar structures, this angle can vary significantly, influencing the overall molecular packing.[8]

The most prominent intermolecular interaction is expected to be the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules.[10] This is a very common and stable hydrogen-bonding motif for carboxylic acids in the solid state. Additionally, π-π stacking interactions between the aromatic rings of the benzofuran and benzene moieties are likely to play a significant role in stabilizing the crystal packing. Weak C-H···O interactions may also be present.

G cluster_dimer Carboxylic Acid Dimer (Hydrogen Bonding) cluster_stacking π-π Stacking mol1 R-C(=O)O-H mol2 H-O(C=O)-R mol1->mol2 O-H···O mol2->mol1 O···H-O bf1 Benzofuran Ring bz1 Benzene Ring bf2 Benzofuran Ring bz2 Benzene Ring

Conclusion

The comprehensive structural characterization of 4-(Benzofuran-2-yl)benzoic acid through single-crystal X-ray diffraction is an essential undertaking for its development as a precursor in medicinal chemistry. This guide has outlined the necessary experimental protocols, from synthesis and crystallization to data collection and analysis. By understanding the three-dimensional structure and intermolecular interactions, researchers can gain critical insights that will drive the rational design of novel and more effective therapeutic agents. The methodologies described herein represent a robust framework for the structural elucidation of this and other important molecular scaffolds.

References

  • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. (2023). MDPI. [Link]

  • 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • 4-(2-Thienylmethyleneamino)benzoic acid. (2009). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • [4-(1-Benzofuran-2-yl)phenyl]diphenylamine. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. (2023). ResearchGate. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]

  • SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/SYNTHESIS-AND-EVALUATION-OF-4-(1--BENZOFURAN-2--AND-Kamble-Habade/166b1d4901f8d481f448e8a2a8999e525a72049e]([Link]

  • Redetermined structure of 4-(benzyloxy)benzoic acid. (2023). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2016). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Formulation and Cell Culture Delivery of 4-(Benzofuran-2-yl)benzoic Acid

Introduction & Biological Significance 4-(Benzofuran-2-yl)benzoic acid (CAS: 36078-98-5) is a critical pharmacophore and building block in modern medicinal chemistry. Benzofuran compounds are ubiquitous in nature and exh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

4-(Benzofuran-2-yl)benzoic acid (CAS: 36078-98-5) is a critical pharmacophore and building block in modern medicinal chemistry. Benzofuran compounds are ubiquitous in nature and exhibit a broad spectrum of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties[1]. Recently, specific benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of lymphoid-tyrosine phosphatase (LYP), a key negative regulator of T-cell receptor (TCR) signaling, positioning them as promising lead compounds for cancer immunotherapy[2].

Because of the highly hydrophobic nature of the fused benzofuran core, preparing stable, bioavailable stock solutions for in vitro cell culture requires rigorous methodology. Poor formulation can lead to compound precipitation, inaccurate dosing, and artifactual cytotoxicity that confounds biological readouts.

G BF 4-(Benzofuran-2-yl) benzoic acid LYP LYP (PTPN22) Phosphatase BF->LYP Inhibits LCK Lck / Fyn Kinases LYP->LCK Dephosphorylates (Inhibits) TCR TCR Signaling Cascade LCK->TCR Activates TCELL T-Cell Activation & Tumor Immunity TCR->TCELL Promotes

Figure 1: Mechanistic pathway of benzofuran derivatives inhibiting LYP to promote TCR signaling.

Physicochemical Profiling

To design an optimal dissolution strategy, we must analyze the compound's physicochemical constraints. The lipophilic benzofuran ring combined with the benzoic acid moiety results in poor aqueous solubility but excellent solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).

Table 1: Physicochemical Properties of 4-(Benzofuran-2-yl)benzoic acid

PropertyValue
Compound Name 4-(Benzofuran-2-yl)benzoic acid
CAS Number 36078-98-5
Molecular Formula C15H10O3
Molecular Weight 238.24 g/mol
Primary Solvent Anhydrous DMSO (≥ 20 mg/mL)
Aqueous Solubility < 0.1 mg/mL (Practically insoluble)

Protocol: Preparation of a 10 mM Master Stock Solution

Expertise Insight (Causality of Solvent Choice): Always use anhydrous DMSO (water content <0.005%). Standard DMSO is highly hygroscopic; absorbed atmospheric moisture significantly reduces the solubility of hydrophobic small molecules, leading to micro-precipitation that is invisible to the naked eye but devastating to assay reproducibility[1].

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized compound and anhydrous DMSO to equilibrate to room temperature in a desiccator before opening. This prevents the condensation of atmospheric moisture onto the reagents.

  • Weighing & Calculation: To prepare a 10 mM stock solution, calculate the required mass. For 1.0 mL of 10 mM stock:

    • Mass (mg) = Volume (mL) × Concentration (mM) × Molecular Weight ( g/mol ) / 1000

    • Mass = 1.0 × 10 × 238.24 / 1000 = 2.38 mg.

    • Weigh exactly 2.38 mg of 4-(Benzofuran-2-yl)benzoic acid into a sterile, amber glass vial or light-blocking microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the vial. Pipette up and down gently to wet the powder.

  • Homogenization: Vortex the solution for 30–60 seconds. If the compound does not dissolve completely, sonicate the vial in a room-temperature water bath for 2–5 minutes.

    • Causality: Sonication provides acoustic cavitation energy that breaks apart crystalline aggregates without degrading the molecule via excessive heat.

  • Sterilization (Critical Filter Selection): Filter the solution through a 0.22 µm syringe filter to ensure sterility for cell culture.

    • Trustworthiness/Safety Check: You MUST use a Polytetrafluoroethylene (PTFE) or Nylon filter. Never use Cellulose Acetate (CA) or Polyethersulfone (PES) filters, as DMSO will dissolve these membranes, ruining your stock and introducing toxic polymers to your cells.

  • Aliquoting & Storage: Divide the sterile stock into 20–50 µL aliquots in tightly sealed tubes. Store at -20°C or -80°C in the dark.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles. Freezing and thawing DMSO solutions causes localized concentration gradients and irreversible precipitation of the solute.

Workflow Step1 1. Weighing (e.g., 2.38 mg) Step2 2. Dissolution (Add 1.0 mL anhydrous DMSO) Step1->Step2 Step3 3. Homogenization (Vortex / Sonicate in water bath) Step2->Step3 Step4 4. Sterilization (0.22 µm PTFE syringe filter) Step3->Step4 Step5 5. Aliquoting & Storage (Store at -20°C or -80°C in dark) Step4->Step5

Figure 2: Step-by-step workflow for the preparation, sterilization, and storage of stock solutions.

Cell Culture Application: Dilution Strategy

Introducing a 100% DMSO stock directly into aqueous cell culture media can cause "solvent shock," where the rapid change in polarity forces the hydrophobic benzofuran compound to crash out of solution before it can disperse.

Expertise Insight (DMSO Toxicity): Even at a 0.5% concentration, DMSO can show strong toxicity and induce caspase-3 cleavage after 24 hours of exposure; therefore, the final DMSO concentration must be kept below 0.05% to 0.1% to be considered safe for sensitive cell lines[3].

Intermediate Dilution Protocol
  • Warm the target culture media to 37°C.

  • Dilute the 10 mM stock into the warmed media to create an intermediate working solution. Add the stock dropwise while continuously vortexing the media to ensure rapid, homogeneous dispersion.

  • Dilute the intermediate solution further into your final assay plates to achieve the desired concentration.

Table 2: Dilution Matrix for Cell Culture Assays

Target Final ConcentrationVolume of 10 mM StockVolume of Culture MediaFinal DMSO Concentration
10 µM 1.0 µL999.0 µL0.1%
5 µM 0.5 µL999.5 µL0.05%
1 µM 0.1 µL999.9 µL0.01%

Quality Control & Troubleshooting

A self-validating protocol requires continuous monitoring of the solution's integrity:

  • Issue: Visible precipitate upon thawing.

    • Cause: Moisture ingress or localized freezing gradients.

    • Solution: Re-warm the aliquot to 37°C in a water bath and vortex vigorously. Do not use the aliquot if the precipitate persists, as the actual concentration will be unknown.

  • Issue: Inconsistent assay results across biological replicates.

    • Cause: Compound adherence to plasticware.

    • Solution: Benzofuran derivatives can be lipophilic enough to adsorb onto untreated polystyrene. Use low-binding polypropylene tubes for all intermediate dilutions.

Sources

Application

Application Note: High-Purity Crystallization of 4-(Benzofuran-2-yl)benzoic Acid for Pharmaceutical Research

Introduction 4-(Benzofuran-2-yl)benzoic acid belongs to the benzofuran class of heterocyclic compounds, a scaffold that is a cornerstone in medicinal chemistry due to its presence in numerous natural products and pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-(Benzofuran-2-yl)benzoic acid belongs to the benzofuran class of heterocyclic compounds, a scaffold that is a cornerstone in medicinal chemistry due to its presence in numerous natural products and pharmacologically active molecules.[1][2] Benzofuran derivatives exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The efficacy and safety of any active pharmaceutical ingredient (API) are directly contingent on its purity. The synthesis of complex molecules like 4-(Benzofuran-2-yl)benzoic acid often involves multiple steps, creating opportunities for the formation of process-related impurities, such as unreacted starting materials, intermediates, or side-products.[3]

Crystallization is a powerful, efficient, and scalable technique for the purification of solid organic compounds, often capable of achieving purity levels that are difficult to obtain through chromatography alone.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on three robust crystallization techniques for purifying 4-(Benzofuran-2-yl)benzoic acid, ensuring the high purity required for downstream applications. The protocols are designed to be self-validating and are grounded in established chemical principles for the purification of aromatic carboxylic acids.[5]

Physicochemical Profile and Impurity Considerations

A thorough understanding of the target molecule's properties is fundamental to designing an effective crystallization strategy.

Table 1: Physicochemical Properties of 4-(Benzofuran-2-yl)benzoic Acid and Related Analogs

Property4-(Benzofuran-2-yl)benzoic acid (Target)Benzofuran-2-carboxylic acid (Analog)Benzoic Acid (Parent)
Molecular Formula C₁₅H₁₀O₃C₉H₆O₃[6]C₇H₆O₂[7]
Molecular Weight 238.24 g/mol [8]162.14 g/mol [6]122.12 g/mol [7]
Appearance White to off-white crystalline solid (Expected)White to light yellow crystal powder[6]White or colorless crystalline solid[7]
Melting Point Not available193-196 °C[6]122 °C[7]
Acidity (pKa) ~4-5 (Predicted)3.12 (Predicted)[6]4.20[7]
Solubility Profile Expected to be soluble in polar organic solvents (alcohols, acetone, DMF, DMSO) and basic aqueous solutions; sparingly soluble in water and nonpolar solvents.[5][9][10]Soluble in Methanol, Ethanol, Acetone; crystallizes from water.[6]High solubility in hot water, poor in cold water; soluble in organic solvents.[7][11][12]

Common Impurities: The primary impurities in the crude product will depend on the synthetic route.[3] However, for aromatic carboxylic acids produced via oxidation or coupling reactions, potential impurities include:

  • Starting Materials: Unreacted precursors.

  • Intermediate Products: Incompletely reacted intermediates, such as corresponding aldehydes or alcohols.[13]

  • Side-Products: Isomers, over-oxidized products, or byproducts from competing reaction pathways.

  • Reagents and Catalysts: Residual catalysts or reagents used in the synthesis.

Principles of Crystallization for Aromatic Carboxylic Acids

Crystallization is a solid-liquid separation technique where a solid solute transfers from a liquid solution to form a pure solid crystalline phase. The process is driven by supersaturation, which can be achieved by cooling a saturated solution, adding an antisolvent, or evaporating the solvent.

The key to successful purification lies in the rational selection of a solvent or solvent system. An ideal solvent should:

  • Completely dissolve the target compound at an elevated temperature (e.g., near the solvent's boiling point).

  • Exhibit very low solubility for the target compound at low temperatures (e.g., 0-4 °C).

  • Either dissolve impurities completely at all temperatures or not dissolve them at all.

  • Be chemically inert with respect to the target compound.

  • Be volatile enough for easy removal from the purified crystals.

For aromatic carboxylic acids like 4-(Benzofuran-2-yl)benzoic acid, the dual nature of the molecule—a polar, hydrogen-bonding carboxylic acid group and a large, nonpolar aromatic system—guides solvent choice. This often leads to the use of moderately polar solvents like alcohols, or mixed solvent systems such as alcohol/water or acetone/water, to achieve the desired solubility gradient with temperature.[5]

Recommended Crystallization Protocols

Three distinct methods are presented below, each with a specific rationale, detailed protocol, and workflow diagram. The choice of method depends on the nature of the impurities and the available solvents.

Method A: Single-Solvent Recrystallization (Aqueous Ethanol)

Rationale: This is the most common and straightforward crystallization method.[7] An ethanol/water mixture is an excellent choice for many aromatic carboxylic acids because ethanol is a good solvent for the aromatic portion, while water is a good solvent for the polar carboxylic acid group (especially when hot) and acts as an antisolvent when cold. This system provides a steep solubility curve, essential for high recovery.

Protocol:

  • Dissolution: Place the crude 4-(Benzofuran-2-yl)benzoic acid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal volume of ethanol to create a slurry. Heat the mixture gently on a hot plate (to ~70-75 °C) while stirring.

  • Solubilization: Add hot water dropwise to the heated slurry until the solid just completely dissolves. The goal is to use the minimum amount of hot solvent necessary to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration through a pre-warmed fluted filter paper into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature without disturbance. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold aqueous ethanol (using the same ethanol/water ratio as the crystallization solvent) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Workflow Diagram:

cluster_A Method A: Single-Solvent Recrystallization A Crude Solid in Flask B Add minimal hot Aqueous Ethanol A->B C Completely Dissolved (Saturated Solution) B->C D Slow Cooling (Room Temp -> Ice Bath) C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure Crystalline Product H->I

Workflow for Single-Solvent Recrystallization.
Method B: Solvent-Antisolvent Crystallization (Acetone/Water)

Rationale: This method is ideal when the compound is highly soluble in a particular solvent even at low temperatures, making single-solvent recrystallization impractical. Acetone is an excellent solvent for many organic compounds, while water is a common antisolvent for nonpolar to moderately polar compounds. The controlled addition of the antisolvent induces supersaturation and subsequent crystallization.

Protocol:

  • Dissolution: Dissolve the crude 4-(Benzofuran-2-yl)benzoic acid in the minimum amount of acetone required for complete dissolution at room temperature.

  • Filtration (Optional): If any insoluble impurities are present, filter the solution through a pipette with a cotton plug or a syringe filter into a clean flask.

  • Antisolvent Addition: While stirring the solution, add water dropwise. Continue adding water until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the onset of precipitation.

  • Re-solubilization & Nucleation: Add a few drops of acetone to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form slowly. For maximum yield, the flask can be placed in an ice bath after initial crystal growth is observed.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a pre-chilled mixture of acetone/water (in the final precipitation ratio) to rinse away impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Workflow Diagram:

cluster_B Method B: Solvent-Antisolvent Crystallization A Crude Solid B Dissolve in min. Acetone ('Good' Solvent) A->B C Add Water ('Antisolvent') to Cloud Point B->C D Re-dissolve with Acetone C->D E Stand Undisturbed D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with Acetone/Water G->H I Dry Under Vacuum H->I J Pure Crystalline Product I->J

Workflow for Solvent-Antisolvent Crystallization.
Method C: Acid-Base Purification & Crystallization

Rationale: This is a highly selective chemical purification method that leverages the acidic nature of the carboxylic acid group.[5] It is exceptionally effective at removing neutral and basic impurities. The compound is deprotonated to its highly water-soluble carboxylate salt, allowing insoluble organic impurities to be filtered off. Re-protonation then causes the purified acid to precipitate from the aqueous solution.

Protocol:

  • Basification: Dissolve the crude solid in a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH) or sodium bicarbonate. Use a sufficient amount to ensure the pH is well above the pKa of the acid (pH > 8).

  • Extraction (Optional): If greasy or oily neutral impurities are suspected, transfer the basic aqueous solution to a separatory funnel and extract with a water-immiscible organic solvent like dichloromethane or ethyl acetate. Discard the organic layer containing the impurities.

  • Filtration: Filter the basic solution through filter paper to remove any insoluble solid impurities.

  • Acidification: Cool the clear, basic filtrate in an ice bath. While stirring vigorously, slowly add a dilute strong acid (e.g., 1 M HCl) dropwise. 4-(Benzofuran-2-yl)benzoic acid will precipitate out as a solid. Continue adding acid until the solution is acidic (pH ~2), which can be checked with pH paper.

  • Digestion: Continue to stir the cold suspension for about 15-30 minutes to ensure complete precipitation and to encourage crystal growth.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the crystals thoroughly with several portions of cold deionized water to remove any residual salts (e.g., NaCl).

  • Drying: Dry the highly purified product in a vacuum oven.

Workflow Diagram:

cluster_C Method C: Acid-Base Purification A Crude Solid B Dissolve in aq. NaOH (Forms Soluble Salt) A->B C Filter Insoluble Neutral/Basic Impurities B->C D Cool Filtrate (Ice Bath) C->D E Slowly Add aq. HCl D->E F Precipitation of Pure Acid E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Dry Under Vacuum H->I J High-Purity Product I->J

Workflow for Acid-Base Purification & Crystallization.

Characterization and Comparison of Methods

After crystallization, the purity of the final product should be confirmed.

  • Melting Point: A sharp melting point range (typically < 1 °C) close to the literature value indicates high purity. Impurities tend to depress and broaden the melting range.

  • Chromatography (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis. A single sharp peak indicates a pure compound. Thin-Layer Chromatography (TLC) is a rapid qualitative check.

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and the absence of impurity signals.

Table 2: Comparison of Recommended Crystallization Techniques

ParameterMethod A: Single-SolventMethod B: Solvent-AntisolventMethod C: Acid-Base
Primary Application General purpose purification.For compounds with high solubility in most solvents.Highly selective removal of neutral and basic impurities.
Typical Solvents Aqueous Ethanol, Toluene, Acetic Acid.[5]Acetone/Water, DMF/Water, Ethanol/Hexane.Aqueous NaOH/HCl.[5]
Expected Purity Good to Excellent (>99%)Good to Excellent (>99%)Excellent to High (>99.5%)
Typical Yield 70-90%75-95%85-98%
Advantages Simple, widely applicable.Good control over supersaturation.Highly selective, excellent for removing specific impurity types.
Disadvantages Requires finding a suitable solvent with a steep solubility curve.Risk of oiling out if antisolvent is added too quickly.Not effective for removing acidic impurities with similar pKa values.

Conclusion

The purification of 4-(Benzofuran-2-yl)benzoic acid to a level suitable for pharmaceutical research can be effectively achieved through systematic crystallization. For general purification of a crude solid, Method A (Single-Solvent Recrystallization) with aqueous ethanol is a robust starting point. If a suitable single solvent cannot be identified, Method B (Solvent-Antisolvent Crystallization) offers a flexible alternative. For instances where neutral or basic impurities are the primary concern, Method C (Acid-Base Purification) provides the highest degree of selectivity and is often the most effective technique for purifying carboxylic acids. The final purity of the material should always be verified using appropriate analytical methods.

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • Ghosh, S. K., & Jee, J.-G. (2016). Oxidation and crystallization process for aromatic carboxylic acid production. U.S. Patent No. 9,233,905 B2.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Witt, E. R. (1972). Purification of aromatic polycarboxylic acids by recrystallization. U.S. Patent No. 3,654,351 A.
  • Abdelgawad, M. A., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules, 28(16), 6031. Retrieved from [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3568. Retrieved from [Link]

  • Swan, M. (2017). Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. University of Wollongong Thesis Collection. Retrieved from [Link]

  • Yadav, M., et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 54(1), 645-656. Retrieved from [Link]

  • Mei, X., et al. (2022). Minoxidil Multi-Component Crystals with Aromatic Carboxylic Acids: Theoretical Calculation and Structural Analysis. Crystal Growth & Design, 22(6), 3686–3698. Retrieved from [Link]

  • Demizu, S., et al. (1988). Antioxidant and antimicrobial constituents of licorice: isolation and structure elucidation of a new benzofuran derivative. Chemical & Pharmaceutical Bulletin, 36(9), 3474-3479. Retrieved from [Link]

  • Aslam, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. Retrieved from [Link]

  • Kamble, V., Habade, B. M., & Agasimundin, Y. (n.d.). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. Semantic Scholar. Retrieved from [Link]

  • Nasiri, M. A., et al. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. Preprint. Retrieved from [Link]

  • Delgado, D. R., et al. (2015). The solubility of benzoic acid in seven solvents. ResearchGate. Retrieved from [Link]

  • Kumar, G. S., et al. (2015). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Retrieved from [Link]

  • Patel, K., et al. (2024). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. Current Green Chemistry, 11(1), 12-36. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • J-GLOBAL. (n.d.). 2-(Benzofuran-2-yl)benzoic acid. Retrieved from [Link]

  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5). Retrieved from [Link]

  • Scribd. (2015). Benzoic Acid Solubility in Solvents. Retrieved from [Link]

  • Kumar, S., & Singh, B. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Harmonized Research in Pharmacy, 5(3), 169-176. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Benzofuran-2-yl)benzoic acid

Welcome to the technical support center for the synthesis of 4-(Benzofuran-2-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(Benzofuran-2-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic building block. Benzofuran derivatives are prevalent scaffolds in biologically active molecules, and their efficient synthesis is crucial for advancing research and development.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-(Benzofuran-2-yl)benzoic acid, with a primary focus on the widely-used Sonogashira cross-coupling followed by an intramolecular cyclization pathway.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during your synthesis, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Overall Yield (<50%)

Question: My overall yield for the synthesis of 4-(Benzofuran-2-yl)benzoic acid is consistently low. The reaction involves a Sonogashira coupling of a 2-halophenol and 4-ethynylbenzoic acid, followed by cyclization. What are the most likely causes and how can I improve the yield?

Answer: Low yield in this multi-step synthesis is a common issue that can stem from several factors, from catalyst integrity to reaction conditions. A systematic approach to troubleshooting is essential.

A. Catalyst System Inefficiency
  • Cause: Palladium Catalyst Deactivation. The active Pd(0) catalyst is susceptible to oxidation to Pd(II), rendering it inactive for the catalytic cycle. This is a primary cause of stalled or low-yielding reactions.

  • Solution: Ensure Rigorous Anaerobic Conditions. Oxygen is a key culprit in catalyst deactivation.

    • Degassing: Before starting the reaction, thoroughly degas your solvent(s) and the reaction mixture. Standard methods include bubbling an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes or using several "freeze-pump-thaw" cycles.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas (Ar or N₂) throughout the entire reaction setup and duration.

  • Cause: Inappropriate Ligand Choice or Ratio. Phosphine ligands are crucial for stabilizing the Pd(0) center and facilitating the catalytic cycle. The wrong ligand, or an incorrect palladium-to-ligand ratio, can lead to catalyst decomposition or reduced activity.

  • Solution: Select and Optimize the Ligand.

    • Standard Ligands: Triphenylphosphine (PPh₃) is a common choice. However, for more challenging substrates, bulkier, electron-rich phosphine ligands like XPhos or P(t-Bu)₃ can improve catalyst stability and turnover.

    • Ratio: Start with a Pd:Ligand ratio of 1:2 or 1:4. A higher ligand ratio can sometimes prevent catalyst aggregation and deactivation.

  • Cause: Copper(I) Co-catalyst Issues. In the traditional Sonogashira coupling, a copper(I) salt (typically CuI) is a co-catalyst.[2][3]

  • Solution: Handle Copper(I) Iodide Correctly.

    • Purity: Use freshly purchased, high-purity CuI. Old or discolored (green/brown) CuI indicates oxidation to Cu(II), which is ineffective.

    • Homocoupling: The presence of Cu(I) and oxygen can promote the undesired homocoupling of 4-ethynylbenzoic acid to form 1,4-bis(4-carboxyphenyl)-1,3-butadiyne (Glaser coupling).[2][4] Rigorous degassing is critical to minimize this side reaction. Some protocols suggest that an atmosphere of dilute hydrogen gas can suppress homocoupling.[4]

B. Substrate and Reagent Problems
  • Cause: Reactivity of the Aryl Halide. The choice of the 2-halophenol is critical. The reactivity order for the halide is I > Br > Cl.[2] Using 2-chlorophenol will require more forcing conditions and specialized catalyst systems compared to 2-iodophenol.

  • Solution: Use 2-Iodophenol. For initial attempts and yield optimization, 2-iodophenol is the most reliable starting material.

  • Cause: Issues with 4-Ethynylbenzoic Acid. The carboxylic acid functionality introduces specific challenges. The amine base used in the reaction (e.g., triethylamine) will deprotonate the benzoic acid to form a salt. This salt may have poor solubility in common non-polar solvents like toluene, leading to a heterogeneous mixture and slow reaction rates.

  • Solution: Optimize the Solvent and Base.

    • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or a co-solvent system (e.g., Toluene/DMF) can improve the solubility of the 4-ethynylbenzoate salt.[5]

    • Base Selection: Ensure the amine base (e.g., triethylamine, diisopropylethylamine) is dry and freshly distilled. The amount of base is also critical; an excess is often required to act as both a base and a solvent.

C. Suboptimal Reaction Conditions
  • Cause: Incorrect Temperature. The Sonogashira coupling can often be performed at room temperature, but the subsequent cyclization step to form the benzofuran ring typically requires heat. Excessively high temperatures can lead to catalyst decomposition.

  • Solution: Stepwise Temperature Profile.

    • Coupling: Run the Sonogashira coupling at room temperature to 50 °C and monitor by TLC for the consumption of the 2-iodophenol.

    • Cyclization: Once the coupling is complete, increase the temperature to 80-120 °C to drive the intramolecular cyclization.

Issue 2: Significant Formation of a Side Product Identified as Alkyne Homocoupling

Question: My reaction produces a significant amount of a high molecular weight, insoluble byproduct, which I suspect is the dimer of 4-ethynylbenzoic acid. How can I prevent this?

Answer: This is a classic case of Glaser or Hay homocoupling, a major side reaction in Sonogashira couplings that is promoted by the combination of the copper(I) co-catalyst and oxygen.[2][4]

A. Eliminate Oxygen Rigorously
  • Primary Solution: As detailed in Issue 1, the most effective way to prevent homocoupling is to remove all traces of oxygen from the reaction system. Ensure your solvents and reaction vessel are thoroughly deoxygenated before adding the copper catalyst.

B. Consider Copper-Free Sonogashira Protocols
  • Alternative Method: Numerous copper-free Sonogashira protocols have been developed specifically to avoid the homocoupling issue.[3] These methods often rely on palladium catalysts with specific ligands (e.g., N-heterocyclic carbenes) or different bases. While they eliminate the homocoupling problem, they may require different optimization parameters.

C. Control Reagent Addition
  • Slow Addition: In some cases, slowly adding the terminal alkyne (4-ethynylbenzoic acid) to the reaction mixture over a period of time can help maintain a low concentration of the alkyne, favoring the cross-coupling pathway over homocoupling.

Issue 3: Difficulty in Purifying the Final Product

Question: I have a crude product that appears to be a mixture of my desired 4-(Benzofuran-2-yl)benzoic acid and other impurities. Standard column chromatography is proving difficult. What are the best purification strategies?

Answer: Purifying a carboxylic acid like the target molecule requires a strategy that leverages its acidic properties.

A. Acid-Base Extraction
  • Principle: This is the most effective method to separate your acidic product from neutral or basic impurities.

  • Protocol:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and extract with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute (1M) sodium hydroxide (NaOH) solution.[6] Your acidic product will move into the aqueous layer as its sodium salt (sodium 4-(benzofuran-2-yl)benzoate). Neutral impurities (like any unreacted 2-iodophenol or homocoupled byproducts without a free carboxylic acid) will remain in the organic layer.

    • Separate the aqueous layer.

    • Cool the aqueous layer in an ice bath and slowly re-acidify it with a strong acid (e.g., 2M HCl) until the pH is ~1-2. Your product will precipitate out of the solution.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

B. Recrystallization
  • Principle: After the initial acid-base extraction, recrystallization can be used to achieve high purity.[6][7]

  • Protocol:

    • Choose a suitable solvent or solvent system. This often requires screening. Good candidates include ethanol, methanol, acetic acid, or mixtures like ethanol/water or DMF/water.

    • Dissolve the crude solid in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this synthesis? A1: The most common and versatile route is the palladium and copper-catalyzed Sonogashira coupling of a 2-halophenol (preferably 2-iodophenol) with 4-ethynylbenzoic acid, followed by a base or heat-mediated intramolecular 5-exo-dig cyclization.[3] This approach offers a convergent and modular way to access a wide variety of substituted benzofurans.

Q2: What is a typical catalyst loading for the Sonogashira coupling step? A2: For laboratory-scale synthesis, palladium catalyst loading is typically in the range of 1-5 mol %. The copper(I) iodide co-catalyst is often used in a similar or slightly higher amount (e.g., 2-10 mol %). It is always best to start with a higher catalyst loading (e.g., 5 mol % Pd) during initial optimization and then reduce it once the reaction conditions are well-established.

Q3: How critical is the choice of base? A3: The choice of base is very critical. An organic amine base like triethylamine (Et₃N), piperidine, or diisopropylethylamine (DIPEA) is required. The base serves two purposes: it deprotonates the terminal alkyne to form the reactive acetylide species, and it neutralizes the hydrogen halide (e.g., HI) that is formed during the reaction. An excess of the base is typically used, and it must be anhydrous.

Q4: Can I use a protected version of 4-ethynylbenzoic acid, like an ester? A4: Yes, using an ester (e.g., methyl 4-ethynylbenzoate) is an excellent strategy. This approach avoids the solubility issues and potential side reactions associated with the free carboxylic acid. The Sonogashira coupling and cyclization can be performed on the ester, followed by a final hydrolysis step (e.g., with NaOH or LiOH) to reveal the carboxylic acid. This often leads to a cleaner reaction and simpler purification of the intermediate.

Visualizations and Data

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing the cause of low reaction yields.

TroubleshootingWorkflow start Low Yield Observed check_catalyst Step 1: Verify Catalyst System start->check_catalyst sub_catalyst1 Is Pd catalyst fresh? Is CuI pure (white)? check_catalyst->sub_catalyst1 sub_catalyst2 Is the ligand appropriate? (e.g., PPh3, XPhos) check_catalyst->sub_catalyst2 check_reagents Step 2: Check Reagents & Atmosphere sub_reagents1 Is the system fully anaerobic? (Degassed solvents, inert atm.) check_reagents->sub_reagents1 sub_reagents2 Are substrates pure? (2-Iodophenol, 4-Ethynylbenzoic Acid) check_reagents->sub_reagents2 check_conditions Step 3: Analyze Reaction Conditions sub_conditions1 Is the solvent appropriate? (e.g., DMF for solubility) check_conditions->sub_conditions1 solution Yield Improved sub_catalyst1->check_catalyst No, Replace sub_catalyst1->check_reagents Yes sub_catalyst2->check_catalyst No, Optimize sub_catalyst2->check_reagents Yes sub_reagents1->check_reagents No, Improve Degassing sub_reagents1->check_conditions Yes sub_reagents2->check_reagents No, Purify Starting Materials sub_reagents2->check_conditions Yes sub_conditions1->check_conditions No, Change Solvent sub_conditions2 Is the temperature profile correct? (Coupling then Cyclization) sub_conditions1->sub_conditions2 Yes sub_conditions2->check_conditions No, Adjust Temperature sub_conditions2->solution Yes SonogashiraCycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Ar-Pd(II)-X(L₂) Oxidative Addition pd0->pd_complex1 Ar-X pd_complex2 Ar-Pd(II)-(C≡CR)(L₂) Transmetalation pd_complex1->pd_complex2 from Cu cycle pd_complex2->pd0 Ar-C≡C-R (Product) Reductive Elimination cu_cycle alkyne R-C≡C-H cu_acetylide R-C≡C-Cu(I) alkyne->cu_acetylide + CuX, -Base·HX cu_acetylide->pd_complex2 + Ar-Pd(II)-X(L₂) base Base (e.g., Et₃N) base->alkyne

Caption: The interconnected Palladium and Copper catalytic cycles.

Table 1: Comparison of General Sonogashira Reaction Conditions
ParameterCondition A (Standard)Condition B (Copper-Free)Condition C (Aqueous)Key Considerations
Pd Catalyst PdCl₂(PPh₃)₂Pd(OAc)₂ or Pd₂(dba)₃PdCl₂(TPPTS)₃Choice depends on substrate reactivity and tolerance to copper.
Co-catalyst CuI (2-5 mol%)NoneNoneEliminating copper prevents alkyne homocoupling. [2]
Ligand PPh₃P(t-Bu)₃, XPhos, NHCsTPPTS (water-soluble)Bulky, electron-rich ligands can improve catalyst performance.
Base Et₃N, PiperidineCs₂CO₃, TBAFPyrrolidineMust be strong enough to deprotonate the alkyne but not cause side reactions.
Solvent DMF, THF, TolueneToluene, DioxaneWater, often with a surfactantSolvent choice critically affects substrate solubility and reaction rate. [8]
Temp (°C) 25 - 100 °C25 - 110 °C50 - 70 °CHigher temperatures may be needed for less reactive halides (bromides).
Atmosphere Inert (Ar, N₂)Inert (Ar, N₂)Air or InertRigorous inert atmosphere is crucial for copper-catalyzed reactions.

Recommended Experimental Protocol

This protocol is a generalized starting point for the synthesis of 4-(Benzofuran-2-yl)benzoic acid. Optimization will likely be required.

Materials:

  • 2-Iodophenol (1.0 eq)

  • 4-Ethynylbenzoic acid (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide [CuI] (0.05 eq)

  • Triethylamine (Et₃N) (3-4 eq)

  • Anhydrous, degassed DMF and Toluene (e.g., 1:1 mixture)

Procedure:

  • Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-iodophenol, 4-ethynylbenzoic acid, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous, degassed Toluene/DMF solvent mixture, followed by the triethylamine via syringe.

  • Sonogashira Coupling: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC, checking for the consumption of 2-iodophenol.

  • Cyclization: Once the coupling step is complete (or has stalled), heat the reaction mixture to 90-100 °C and stir for an additional 6-12 hours until TLC analysis indicates the formation of the benzofuran product and consumption of the coupled intermediate.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Purification (Acid-Base Extraction):

    • Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl to remove the excess triethylamine.

    • Extract the organic layer with 1M NaOH (aq) or saturated NaHCO₃ (aq) (2-3 times). The product will move to the aqueous layer.

    • Combine the aqueous layers, cool in an ice bath, and acidify with concentrated HCl to pH 1-2.

    • Collect the resulting precipitate by vacuum filtration.

  • Final Purification: Wash the solid with cold water and dry under vacuum. If necessary, recrystallize the solid from a suitable solvent like ethanol/water to obtain the pure 4-(Benzofuran-2-yl)benzoic acid.

References

  • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. (2023). MDPI. [Link]

  • Palladium-catalyzed sequential oxidative cyclization/coupling of 2-alkynylphenols and alkenes: a direct entry into 3-alkenylbenzofurans. (2009). PubMed. [Link]

  • Palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids and aryl halides. (2009). J Org Chem. [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2013). ResearchGate. [Link]

  • Palladium-catalyzed decarboxylation of vinyloxazolidine-2,4-diones used in the divergent reaction with 2-alkynylphenols and 2-alkynylanilines. (2018). Royal Society of Chemistry. [Link]

  • Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. (2005). European Patent Office. [Link]

  • Palladium-Catalyzed Cyclization of o-Alkynylphenols with Allyl Carbonates. A Regioselective Synthesis of 2-Substituted-3-allylbenzo[b]furans. (2004). ResearchGate. [Link]

  • Palladium(II)-Mediated Cascade Carbonylative Annulation of o-Alkynyl-phenols on Silyl Linker-Based Macrobeads: A Combinatorial Synthesis of a 2,3-Disubstituted Benzo[b]furan Library. (2002). ACS Publications. [Link]

  • Synthesis and evaluation of 4-(1- benzofuran-2- yl)-1,3-oxazole-2-amine and its derivatives. (2012). Semantic Scholar. [https://www.semanticscholar.org/paper/SYNTHESIS-AND-EVALUATION-OF-4-(1--BENZOFURAN-2--AND-Kamble-Habade/643f80c6913c588147d3d3a044d416b236173268]([Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (2023). ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). PMC - NIH. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022). MDPI. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. [Link]

  • Challenges in catalyzing the Sonogashira coupling reaction with current catalytic systems. (2022). ResearchGate. [Link]

  • Process for the purification of benzoic acid. (1978).
  • Fluorination of 2-substituted benzo[b]furans with Selectfluor - Supporting Information. (2014). ACS Publications. [Link]

  • Process for the production and purification of benzoic acid. (1974).
  • Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). NTU Scholars. [Link]

  • Sonogashira reactions for the synthesis of polarized pentacene derivatives. (2015). TÜBİTAK Academic Journals. [Link]

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for 4-(Benzofuran-2-yl)benzoic Acid Synthesis

Welcome to the Technical Support Center. Synthesizing 4-(Benzofuran-2-yl)benzoic acid via the Suzuki-Miyaura cross-coupling presents unique process chemistry challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 4-(Benzofuran-2-yl)benzoic acid via the Suzuki-Miyaura cross-coupling presents unique process chemistry challenges. The electron-rich nature of the benzofuran moiety and the coordinating potential of the carboxylic acid on the electrophile demand precise control over the catalytic cycle.

This guide provides actionable, mechanistically grounded troubleshooting strategies to help researchers and drug development professionals reduce palladium (Pd) loading to parts-per-million (ppm) levels while maintaining high conversion and minimizing residual heavy metals in the active pharmaceutical ingredient (API).

I. Optimization Workflow

Workflow Start Baseline Reaction 5 mol% Pd Screening Ligand & Base Screening (Identify active species) Start->Screening Kinetics Kinetics Analysis (Monitor deactivation) Screening->Kinetics Optimization Reduce Pd Loading (Target: 0.05 - 0.1 mol%) Kinetics->Optimization Mitigate Pd Black Workup Pd Scavenging (Target <10 ppm) Optimization->Workup Complete Conversion

Optimization workflow for reducing Pd catalyst loading in Suzuki-Miyaura couplings.

II. Troubleshooting & FAQs

Q1: I am trying to reduce my Pd loading from 5 mol% to 0.1 mol%, but the reaction stalls and a black precipitate forms. What is the mechanistic cause, and how do I prevent it? A1: The black precipitate is "palladium black," an inactive, agglomerated form of metallic Pd(0)[1]. When you reduce the catalyst loading, the absolute concentration of the active Pd species drops, making it highly susceptible to deactivation pathways.

  • Causality: Agglomeration occurs when the Pd(0) center becomes coordinatively unsaturated. This is often triggered by trace oxygen oxidizing the phosphine ligand or an insufficient ligand-to-metal ratio[1].

  • Solution: Increase the ligand-to-Pd ratio (e.g., from 1:1 to 2:1 or 4:1) to stabilize the Pd(0) intermediate[2]. Bidentate ligands like dppf or bulky monophosphines like XPhos provide superior steric shielding against agglomeration compared to PPh3. Additionally, ensure rigorous degassing and consider starting with a stable Pd(II) pre-catalyst that reduces cleanly in situ, avoiding reagent consumption during the reduction step[3].

Q2: My 2-benzofuranylboronic acid is degrading before the coupling completes, leading to incomplete conversion at low Pd loadings. How can I fix this? A2: Heteroaryl boronic acids, particularly electron-rich ones like 2-benzofuranylboronic acid, are highly prone to protodeboronation—the cleavage of the C-B bond by a proton source (often water or protic solvents)[2].

  • Causality: At high Pd loadings, the transmetalation rate outpaces protodeboronation. At low Pd loadings, the extended reaction time allows the kinetics of protodeboronation to dominate, destroying your nucleophile before it can couple.

  • Solution: Switch from aqueous carbonate bases to anhydrous K₃PO₄ in an aprotic solvent like toluene[2]. For maximum stability, convert the unstable boronic acid to a more robust pinacol ester (BPin)[4] or a MIDA boronate, which slowly hydrolyzes in situ, maintaining a low, steady-state concentration of the active boronic acid.

Q3: How do I efficiently remove residual palladium to meet API regulatory limits (<10 ppm) when synthesizing 4-(Benzofuran-2-yl)benzoic acid? A3: The carboxylic acid moiety on the product can strongly coordinate with residual Pd, making standard aqueous workups insufficient.

  • Causality: Palladium readily forms stable complexes with carboxylates. Simple phase separation leaves these complexes in the organic layer.

  • Solution: Treat the post-reaction organic phase with 20% aqueous NaHSO₃ at elevated temperatures (e.g., 60 °C) for 1 hour. The bisulfite efficiently complexes Pd(II) species, pulling them into the aqueous layer and reducing residual Pd from ~8000 ppm to <100 ppm[5]. Subsequent crystallization from ethanol/water will drop levels below the 10 ppm threshold.

III. Quantitative Data: Catalyst System Comparison

The following table summarizes the optimization trajectory for coupling 4-bromobenzoic acid with 2-benzofuranylboronic acid pinacol ester, highlighting the inverse relationship between ligand steric bulk and required Pd loading.

Catalyst SourceLigandBase / SolventPd LoadingConversionResidual Pd (Post-NaHSO₃)
Pd(PPh₃)₄NoneNa₂CO₃ / H₂O-Toluene5.0 mol%98%>500 ppm
Pd(OAc)₂P(o-tol)₃KHCO₃ / n-BuOH0.5 mol%99%~100 ppm
Pd₂(dba)₃XPhosK₃PO₄ / Toluene0.1 mol%97%<20 ppm
PdCl₂(dppf)NoneK₂CO₃ / THF-H₂O0.05 mol%95%<15 ppm

IV. Self-Validating Experimental Protocol (0.1 mol% Pd Loading)

This protocol utilizes a highly active Pd/XPhos system designed to operate at 0.1 mol% while suppressing side reactions.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with 4-bromobenzoic acid (1.0 equiv), 2-benzofuranylboronic acid pinacol ester (1.1 equiv), and anhydrous K₃PO₄ (2.0 equiv).

    • Causality: Using the BPin ester and anhydrous base suppresses protodeboronation during the extended reaction time required for low Pd loading.

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 mol%, equivalent to 0.1 mol% Pd) and XPhos (0.2 mol%).

    • Causality: A 2:1 ligand-to-Pd ratio ensures the active Pd(0) species remains fully ligated, preventing Pd black formation.

  • Degassing: Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL/mmol).

  • Reaction: Heat to 80 °C under vigorous stirring for 4 hours. Monitor by HPLC.

    • Self-Validation Check: The reaction mixture should remain homogeneous and golden-yellow. If it turns black, oxygen ingress or ligand oxidation has occurred, indicating a failure in the degassing step or compromised reagent integrity.

  • Workup & Scavenging: Cool the mixture to 60 °C. Add 5 volumes of 20% aqueous NaHSO₃ and stir vigorously for 1 hour[5].

    • Causality: NaHSO₃ forms highly water-soluble complexes with Pd, breaking any coordination with the product's carboxylic acid and forcing the metal into the aqueous phase.

  • Isolation: Separate the aqueous layer. Concentrate the organic layer and recrystallize the crude product from hot ethanol to yield pure 4-(Benzofuran-2-yl)benzoic acid.

V. Mechanistic Pathway & Deactivation Map

CatalyticCycle Pd0 Active Pd(0)L_n OxAdd Pd(II) Intermediate (Oxidative Addition) Pd0->OxAdd 4-Bromobenzoic acid PdBlack Pd Black (Agglomeration) Pd0->PdBlack Under-ligation / O2 TransMet Pd(II) Diaryl (Transmetalation) OxAdd->TransMet 2-Benzofuranylboronic acid RedElim Product + Pd(0) (Reductive Elimination) TransMet->RedElim Protodeb Protodeboronation (Side Reaction) TransMet->Protodeb H2O / Protic Solvents RedElim->Pd0

Suzuki-Miyaura catalytic cycle highlighting primary deactivation and side-reaction pathways.

VI. References

  • Organic Process Research & Development (ACS Publications) - Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.[Link]

  • Organic Chemistry Frontiers (RSC Publishing) - Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.[Link]

  • Journal of the American Chemical Society (NIH) - Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling.[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing In Vitro Cell Permeability of 4-(Benzofuran-2-yl)benzoic Acid

Welcome to the technical support center dedicated to addressing the challenges associated with the in vitro cell permeability of 4-(Benzofuran-2-yl)benzoic acid. This guide is designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the in vitro cell permeability of 4-(Benzofuran-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting strategies, and detailed protocols to enhance the cellular uptake of this promising compound.

Introduction

4-(Benzofuran-2-yl)benzoic acid and its derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer agents and their diverse biological activities.[1][2] However, like many carboxylic acid-containing compounds, its therapeutic potential can be limited by suboptimal cell permeability. The presence of the ionizable carboxylic acid group can lead to low passive diffusion across the lipophilic cell membrane, particularly at physiological pH.[3] This guide provides a comprehensive resource to diagnose and overcome these permeability challenges in your in vitro experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during in vitro permeability studies of 4-(Benzofuran-2-yl)benzoic acid in a question-and-answer format, offering step-by-step troubleshooting advice.

Issue 1: Low Apparent Permeability in PAMPA Assay

Question: My 4-(Benzofuran-2-yl)benzoic acid shows very low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). What does this indicate and what are my next steps?

Answer:

Low permeability in a PAMPA assay is a strong indicator of poor passive diffusion.[4][5] The PAMPA model exclusively assesses a compound's ability to cross a lipid membrane without the influence of cellular transporters.[6] Given that 4-(Benzofuran-2-yl)benzoic acid contains a carboxylic acid moiety, which is ionized at physiological pH, this result is not entirely unexpected.

Troubleshooting Workflow:

  • Verify Physicochemical Properties:

    • Solubility: Ensure that the compound is fully dissolved in the donor well at the tested concentration. Poor solubility can be mistaken for low permeability.[7] If you observe precipitation, consider the formulation strategies outlined in Issue 3.

  • Optimize PAMPA Assay Conditions:

    • pH Modification: Since passive diffusion is pH-dependent for ionizable compounds, consider running the PAMPA assay at a lower pH (e.g., 5.5 or 6.5) in the donor compartment.[8] This will increase the proportion of the non-ionized, more lipophilic form of the carboxylic acid, which should enhance its ability to cross the artificial membrane.

  • Medicinal Chemistry Approaches (If applicable):

    • Prodrug Strategy: If structural modification is an option, a prodrug approach can be highly effective. Masking the carboxylic acid as an ester can significantly increase lipophilicity and passive diffusion.[9][][11] The ester can then be cleaved by intracellular esterases to release the active carboxylic acid.

Issue 2: Discrepancy Between PAMPA and Caco-2 Assay Results

Question: My compound shows moderate permeability in the PAMPA assay, but very low permeability in the Caco-2 cell assay. What could be the reason for this?

Answer:

This is a classic scenario that points towards the involvement of active cellular processes that are not present in the PAMPA model.[5] The most likely cause is that 4-(Benzofuran-2-yl)benzoic acid is a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells and actively pump the compound out.

Troubleshooting Workflow:

  • Perform a Bidirectional Caco-2 Assay:

    • Measure the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

    • An efflux ratio greater than 2 is a strong indication of active efflux.[4]

  • Use Efflux Pump Inhibitors:

    • Conduct the Caco-2 assay in the presence of known efflux pump inhibitors. For example, verapamil is a commonly used inhibitor of P-gp.

    • If the A-B permeability increases and the efflux ratio decreases in the presence of the inhibitor, this confirms the involvement of that specific efflux pump.

  • Consider Influx Transporters:

    • While less common for this type of structure, it's also possible that the compound is a substrate for an influx transporter that is not highly expressed in Caco-2 cells, leading to lower uptake than predicted by passive diffusion alone.

Issue 3: Compound Precipitation in Aqueous Assay Buffer

Question: I'm struggling with the poor aqueous solubility of my 4-(Benzofuran-2-yl)benzoic acid, which is leading to inconsistent results. How can I improve its solubility for in vitro assays?

Answer:

Poor aqueous solubility is a common challenge for aromatic compounds like benzofuran derivatives.[7] Ensuring the compound remains in solution is critical for obtaining reliable permeability data.

Formulation Strategies:

  • Co-solvents:

    • Use a minimal amount of a water-miscible organic co-solvent in your final dilution. Dimethyl sulfoxide (DMSO) is common, but should typically be kept below 0.5% in cell-based assays to avoid toxicity.[7] Ethanol or polyethylene glycol 400 (PEG 400) can also be considered. Always include a vehicle control in your experiment.

  • pH Adjustment:

    • For a carboxylic acid, increasing the pH of the buffer will increase the solubility of the deprotonated form. However, be mindful that this will likely decrease passive permeability.

  • Use of Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used option.

    • Surfactants: Non-ionic surfactants like polysorbate 80 (Tween® 80) or Cremophor® EL can be used at low concentrations to form micelles that encapsulate the compound and increase its solubility. It is crucial to determine the optimal, non-toxic concentration of any permeability enhancer.[14]

  • Lipid-Based Formulations:

    • For more advanced studies, self-emulsifying drug delivery systems (SEDDS) can be developed. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, enhancing the solubilization of lipophilic drugs.[13][15]

Data Summary Table

StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment (Lower pH) Increases the proportion of the non-ionized, more lipophilic form.Simple to implement in assays like PAMPA.May not be physiologically relevant for all parts of the intestine.
Prodrug (Esterification) Masks the polar carboxylic acid group, increasing lipophilicity.[9]Can significantly improve passive diffusion.Requires chemical synthesis; relies on intracellular enzymatic cleavage.
Co-solvents (e.g., DMSO, PEG 400) Increase the solubility of hydrophobic compounds in aqueous solutions.[7]Easy to prepare for in vitro experiments.Can cause cellular toxicity at higher concentrations.
Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes to enhance aqueous solubility.[12]Generally well-tolerated by cells.Can be a more complex formulation to prepare.
Efflux Pump Inhibitors Block the active transport of the compound out of the cell.Useful for mechanistic studies to confirm efflux.Not a viable long-term strategy for drug delivery due to potential toxicity and drug-drug interactions.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing the passive permeability of 4-(Benzofuran-2-yl)benzoic acid.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)

  • Acceptor and donor plates

  • 4-(Benzofuran-2-yl)benzoic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Buffer with a lower pH (e.g., MES buffer, pH 6.5)

  • Organic solvent for stock solution (e.g., DMSO)

  • LC-MS/MS or other suitable analytical method

Procedure:

  • Prepare a stock solution of 4-(Benzofuran-2-yl)benzoic acid in DMSO.

  • Dilute the stock solution in the donor buffer (e.g., PBS pH 7.4 or MES buffer pH 6.5) to the final desired concentration. Ensure the final DMSO concentration is low (e.g., <1%).

  • Add the appropriate buffer to the acceptor plate wells.

  • Assemble the PAMPA "sandwich" by placing the filter plate (with the lipid membrane) onto the acceptor plate.

  • Add the donor solution containing the test compound to the donor wells.

  • Incubate the plate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • After incubation, carefully separate the plates.

  • Determine the concentration of the compound in both the donor and acceptor wells using a validated analytical method.

  • Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol 2: Caco-2 Cell Permeability Assay (Bidirectional)

This protocol outlines the steps for assessing both passive and active transport of 4-(Benzofuran-2-yl)benzoic acid across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with glucose)

  • 4-(Benzofuran-2-yl)benzoic acid

  • Lucifer yellow (for monolayer integrity check)

  • Efflux pump inhibitor (e.g., verapamil), optional

  • LC-MS/MS or other suitable analytical method

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or assessing the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution containing the test compound to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B-A for Efflux):

    • Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method.

  • Calculations:

    • Calculate the Papp values for both A-B and B-A directions.

    • Determine the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

Visualizations

experimental_workflow cluster_passive Passive Permeability Assessment cluster_active Active Transport Assessment cluster_formulation Formulation Strategies PAMPA PAMPA Assay Low_pH_PAMPA Low pH PAMPA PAMPA->Low_pH_PAMPA If low permeability Co_solvents Co-solvents PAMPA->Co_solvents Prodrug Prodrug Synthesis Low_pH_PAMPA->Prodrug Caco2 Caco-2 Assay Bidirectional Bidirectional Caco-2 Caco2->Bidirectional If PAMPA/Caco-2 discrepancy Cyclodextrins Cyclodextrins Caco2->Cyclodextrins Inhibitors Caco-2 with Inhibitors Bidirectional->Inhibitors If high efflux ratio Inhibitors->Prodrug Start Start: Low Permeability of 4-(Benzofuran-2-yl)benzoic acid Start->PAMPA Start->Caco2

Caption: Troubleshooting workflow for enhancing cell permeability.

prodrug_strategy Compound 4-(Benzofuran-2-yl)benzoic acid -COOH group Low Permeability Esterification Esterification Compound->Esterification Prodrug Ester Prodrug -COOR group High Permeability Esterification->Prodrug Cell Cell Membrane Prodrug->Cell Intracellular {Intracellular Space | Esterase Cleavage} Active_Compound Active Compound -COOH group Intracellular->Active_Compound

Sources

Reference Data & Comparative Studies

Validation

4-(Benzofuran-2-yl)benzoic acid vs benzofuran-2-carboxylic acid biological activity

Title: Comparative Biological Activity Guide: 4-(Benzofuran-2-yl)benzoic acid vs. Benzofuran-2-carboxylic acid Introduction The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, serving as the str...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Biological Activity Guide: 4-(Benzofuran-2-yl)benzoic acid vs. Benzofuran-2-carboxylic acid

Introduction The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous approved therapeutics and bioactive probes[1]. However, the spatial orientation and extension of functional groups off the benzofuran core drastically alter target selectivity. This guide provides an in-depth comparison between two critical derivatives: Benzofuran-2-carboxylic acid (B2CA) and 4-(Benzofuran-2-yl)benzoic acid (4-B2BA) . By analyzing their structural divergence, we elucidate how a simple phenyl ring extension shifts a molecule from a fragment-based kinase/phosphatase inhibitor to a broad-spectrum antimicrobial and anti-inflammatory agent.

Structural and Pharmacophoric Divergence

The fundamental difference between these two compounds lies in the distance between the lipophilic benzofuran core and the ionizable carboxylic acid moiety.

  • B2CA (Fragment-Like) : Features a carboxylate group directly attached to the C2 position of the benzofuran ring. This compact structure acts as a rigid, low-molecular-weight fragment. It is highly effective at mimicking phosphotyrosine (pTyr) residues or binding deep within tight orthosteric pockets, such as the ATP-binding site of kinases[2].

  • 4-B2BA (Extended Scaffold) : A 2-arylbenzofuran derivative where a phenyl ring acts as a rigid spacer, pushing the carboxylic acid to the para position. This increases the molecule's lipophilicity and spatial footprint. The extended hydrophobic surface allows 4-B2BA to span larger enzyme channels (e.g., COX enzymes) and enhances bacterial membrane permeability, though it creates steric clashes in tight kinase pockets[1].

Biological Activity Profiles

Benzofuran-2-carboxylic acid (B2CA): Precision Targeting

B2CA is predominantly utilized as a starting fragment for high-affinity inhibitors targeting specific signaling proteins:

  • LYP (Lymphoid Tyrosine Phosphatase) Inhibition : B2CA has been identified as a potent pTyr mimic. It reversibly binds the catalytic site of LYP, forming critical hydrogen bonds with Arg233 and the main-chain amides of Ser228/Ala229. By inhibiting LYP, B2CA derivatives enhance T-cell receptor (TCR) signaling, making them valuable leads for cancer immunotherapy[3].

  • Pim-1 Kinase Inhibition : In oncology, Pim-1 kinase is a major target for prostate and hematological cancers. B2CA acts as an ATP-competitive inhibitor. The carboxylate moiety forms a critical salt bridge with Lys67 and a hydrogen bond with Asp186 in the Pim-1 active site, while the benzofuran core engages in hydrophobic interactions[2].

4-(Benzofuran-2-yl)benzoic acid (4-B2BA): Extended Channel Binding

The addition of the phenyl spacer in 4-B2BA shifts its biological utility toward targets that accommodate or require larger hydrophobic interactions:

  • Anti-inflammatory (COX Inhibition) : 2-Arylbenzofurans are well-documented inhibitors of cyclooxygenase (COX) enzymes. The extended lipophilic structure of 4-B2BA allows it to enter the hydrophobic channel of COX-2, disrupting prostaglandin biosynthesis[1].

  • Antimicrobial Activity : The increased lipophilicity of 4-B2BA significantly improves its ability to penetrate bacterial cell walls compared to the highly polar B2CA. It targets the ATP-binding sites of bacterial enzymes, showing marked improvements in whole-cell antibacterial efficacy[1].

Mechanistic Pathway Visualizations

LYP_Pathway B2CA Benzofuran-2-carboxylic acid (pTyr Mimic) LYP LYP (PTPN22) Active Site B2CA->LYP Competitive Inhibition TCR TCR Signaling Cascade LYP->TCR Removes Suppressive Signal TCell T-Cell Activation & Tumor Suppression TCR->TCell Amplifies Immunity

Figure 1: Mechanism of action for B2CA as a LYP inhibitor in tumor immunity.

Structural_Binding cluster_0 B2CA (Fragment-Like) cluster_1 4-B2BA (Extended Scaffold) B2CA_Node Direct Carboxylate Interaction Kinase Pim-1 / LYP Pocket (Tight Binding) B2CA_Node->Kinase H-Bonds (Lys67/Arg233) B2BA_Node Phenyl Spacer + Distal Carboxylate Enzyme COX-2 / Bacterial Targets (Extended Channel) B2BA_Node->Enzyme Hydrophobic Spanning

Figure 2: Binding logic divergence between B2CA and 4-B2BA in target enzyme pockets.

Quantitative Data & Physicochemical Comparison

Property / MetricBenzofuran-2-carboxylic acid (B2CA)4-(Benzofuran-2-yl)benzoic acid (4-B2BA)
CAS Number 496-41-3[4]36078-98-5
Molecular Weight 162.14 g/mol [4]238.24 g/mol
XLogP3 (Lipophilicity) ~2.4[4]~4.1
Primary Targets Pim-1 Kinase, LYP (PTPN22)[2][3]COX enzymes, Bacterial ATP-binding sites[1]
Binding Mode Fragment-like, direct pocket bindingExtended hydrophobic spanning
Key Application Cancer immunotherapy, kinase inhibitor scaffoldAnti-inflammatory, antimicrobial lead

Self-Validating Experimental Protocols

Protocol 1: In Vitro LYP Phosphatase Inhibition Assay (Optimized for B2CA)

Objective : Quantify the IC50 of B2CA against recombinant LYP. Rationale & Causality : LYP is a protein tyrosine phosphatase dependent on a highly reactive catalytic cysteine (Cys227). If this residue oxidizes, the enzyme loses activity, leading to false-positive inhibition data. Therefore, the continuous presence of a reducing agent (DTT) is a critical self-validating control. Step-by-Step Methodology :

  • Buffer Preparation : Prepare assay buffer containing 50 mM HEPES (pH 7.2), 100 mM NaCl, and 1 mM DTT. Expert Insight: The pH is strictly maintained at 7.2 to ensure the B2CA carboxylic acid (pKa ~3.5) remains fully deprotonated, mimicking the negative charge of a phosphotyrosine substrate[3].

  • Enzyme Equilibration : Dilute recombinant human LYP in the assay buffer. Add B2CA (0.1 µM to 500 µM final concentrations in 1% DMSO) and pre-incubate at 37°C for 15 minutes. This allows the reversible competitive binding to reach thermodynamic equilibrium.

  • Substrate Initiation : Add the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) at its predetermined Km value.

  • Kinetic Readout : Monitor fluorescence continuously (Ex: 358 nm, Em: 450 nm) for 15 minutes. Calculate the initial velocity (V0) of the linear phase to determine the IC50 via non-linear regression.

Protocol 2: Whole-Cell Antimicrobial MIC Assay (Optimized for 4-B2BA)

Objective : Determine the Minimum Inhibitory Concentration (MIC) of 4-B2BA against Staphylococcus aureus. Rationale & Causality : 4-B2BA is highly lipophilic. In standard aqueous broth, it is prone to precipitation, which can scatter light and artificially inflate OD600 readings, masking true antibacterial activity. To build a self-validating system, resazurin dye is used as a metabolic indicator rather than relying solely on optical density. Step-by-Step Methodology :

  • Inoculum Preparation : Culture S. aureus in Mueller-Hinton Broth (MHB) to mid-log phase, then dilute to 5×105 CFU/mL.

  • Compound Dispensing : In a 96-well plate, perform 2-fold serial dilutions of 4-B2BA in DMSO. Add the bacterial inoculum so that the final DMSO concentration is ≤1% (preventing solvent-induced membrane toxicity).

  • Incubation & Dye Addition : Incubate the plates at 37°C for 18 hours. Add 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

  • Readout & Validation : Observe the color shift. Viable bacteria reduce blue resazurin to pink resorufin. The MIC is defined as the lowest concentration of 4-B2BA that prevents the color change. Control Validation: A DMSO-only well must turn pink (growth control), and an uninoculated well must remain blue (sterility control).

References

  • [2] Computational analysis of benzofuran-2-carboxylic acids as potent Pim-1 kinase inhibitors. Taylor & Francis. 2

  • [4] Benzofuran-2-carboxylic acid | CID 10331. PubChem (NIH). 4

  • [1] Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - NIH. 1

  • [3] Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. PubMed (NIH). 3

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. MDPI. Link

Sources

Comparative

Validating HPLC-UV Methods for 4-(Benzofuran-2-yl)benzoic Acid: A Comparative Guide

Introduction: The Analytical Challenge Quantifying 4-(Benzofuran-2-yl)benzoic acid presents a unique chromatographic challenge. The molecule features a highly lipophilic, planar benzofuran ring conjugated to a benzoic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

Quantifying 4-(Benzofuran-2-yl)benzoic acid presents a unique chromatographic challenge. The molecule features a highly lipophilic, planar benzofuran ring conjugated to a benzoic acid moiety. This structural duality means analysts must balance the retention of a bulky hydrophobic scaffold with the ionization dynamics of a polar carboxylic acid (pKa ~4.0). Suboptimal methods often suffer from severe peak tailing, shifting retention times, and poor resolution from structurally similar synthetic intermediates.

This guide provides an objective comparison of column chemistries and mobile phase modifiers, culminating in a self-validating, step-by-step protocol aligned with the latest[1].

Chromatographic Optimization: A Comparative Analysis

As a Senior Application Scientist, developing a robust method requires understanding the causality behind every chromatographic variable. We must move beyond trial-and-error and design a system based on thermodynamic and chemical principles.

Column Chemistry: Why Standard C18 Falls Short

Historically, octadecyl (C18) columns are the default starting point for reversed-phase HPLC. However, for highly conjugated aromatic acids, C18 phases rely purely on dispersive hydrophobic interactions. This often fails to provide adequate selectivity between 4-(Benzofuran-2-yl)benzoic acid and its positional isomers.

By transitioning to a Biphenyl or Phenyl-Hexyl stationary phase, we introduce π−π electron donor-acceptor interactions. The biphenyl phase features two aromatic rings separated by a single bond, allowing dynamic steric alignment with the analyte's extended aromatic system. This orthogonal retention mechanism significantly improves peak shape and resolution compared to standard alkyl phases.

Mobile Phase pH: Masking Silanol Interactions

Peak tailing for acidic compounds like benzoic acid derivatives is a frequent issue in reversed-phase HPLC, primarily caused by secondary interactions with residual silanols (-Si-OH) on the silica surface [2]. Furthermore, studies on the influence of pH on benzoic acid derivatives demonstrate that failing to control ionization leads to erratic retention factors and severe peak asymmetry [3].

To ensure the analyte remains in a single, fully protonated state, the mobile phase pH must be at least 1.5 to 2 units below its pKa. While 0.1% Formic Acid (pH ~2.7) is common, 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) is vastly superior here. TFA is a stronger acid that guarantees complete protonation and acts as a potent ion-pairing agent to aggressively mask active silanol sites.

Comparative Data Summary

Table 1: Column Chemistry Comparison (Conditions: Mobile Phase A: Water + 0.1% TFA; Mobile Phase B: Acetonitrile + 0.1% TFA; Gradient: 30% to 90% B over 10 min; Flow: 1.0 mL/min; Detection: UV at 254 nm).

Column ChemistryRetention Time (min)Tailing Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Impurity
Standard C18 6.41.658,5001.8
Phenyl-Hexyl 7.21.2012,4002.5
Biphenyl 8.11.0515,2003.4

Table 2: Mobile Phase Modifier Comparison (on Biphenyl Column)

Modifier (in Water/ACN)Approx. pHTailing Factor ( As​ )Signal-to-Noise (at LOQ)
0.1% Formic Acid ~2.71.3545
10 mM Phosphate Buffer ~2.51.1060
0.1% TFA ~2.01.0585

ICH Q2(R2) Method Validation Workflow

The revised emphasize a lifecycle approach to analytical validation, requiring robust demonstration that the procedure is fit for its intended purpose[4]. The validation must systematically evaluate Specificity, Range, Accuracy, Precision, and Robustness[1].

ICH_Q2_Validation Start Method Validation Objective 4-(Benzofuran-2-yl)benzoic acid Spec Specificity Evaluate Blank & Impurities Start->Spec Range Linearity & Range LOQ to 120% Target Conc. Spec->Range Acc Accuracy Spike Recovery (80%, 100%, 120%) Range->Acc Prec Precision Repeatability & Intermediate Acc->Prec Sens Sensitivity Determine LOD & LOQ (S/N) Prec->Sens Rob Robustness Alter pH, Temp, Flow Rate Sens->Rob Report Final Validation Report Compliant with ICH Q2(R2) Rob->Report

Workflow for analytical validation of 4-(Benzofuran-2-yl)benzoic acid per ICH Q2(R2) guidelines.

Step-by-Step Experimental Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system. It embeds System Suitability Testing (SST) as a mandatory gatekeeper. If the SST fails, the validation run is aborted, ensuring absolute data integrity.

Protocol A: Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v). Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting).

  • Standard Stock Solution: Accurately weigh 10.0 mg of 4-(Benzofuran-2-yl)benzoic acid reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (100 µg/mL).

Protocol B: System Suitability Testing (SST)
  • Equilibrate the Biphenyl column (150 x 4.6 mm, 3 µm) at 30°C with 30% Mobile Phase B for 15 minutes.

  • Inject the Diluent (Blank) to confirm baseline stability and absence of ghost peaks, acting as an initial Specificity check[5].

  • Inject the 100 µg/mL Standard Solution six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area ≤1.0% .

    • Tailing Factor ( As​ ) ≤1.2 .

    • Theoretical Plates ( N ) ≥10,000 . (Critical: Do not proceed to validation steps unless these criteria are met).

Protocol C: Execution of ICH Q2(R2) Parameters
  • Linearity & Range: Dilute the Stock Solution to create 5 concentration levels ranging from LOQ to 120% of the target working concentration (e.g., 10, 25, 50, 100, 120 µg/mL). Inject each level in triplicate. Plot Peak Area vs. Concentration. Acceptance: R2≥0.999 .

  • Accuracy (Spike Recovery): Spike known amounts of the standard into a synthetic sample matrix at 80%, 100%, and 120% of the target concentration. Prepare three replicates per level (9 determinations total)[1]. Acceptance: Mean recovery between 98.0% and 102.0%.

  • Precision (Repeatability): Prepare 6 independent sample preparations at the 100% concentration level. Inject each once. Acceptance: RSD ≤2.0% .

  • Robustness: Deliberately vary the column temperature ( ±5∘ C), flow rate ( ±0.1 mL/min), and mobile phase pH (TFA concentration ±0.02% ). Acceptance: SST criteria must still be met, and assay values must not shift by >2.0% .

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website. URL: [Link]

  • Taylor & Francis. "Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification." Journal of Liquid Chromatography & Related Technologies. URL: [Link]

Sources

Validation

Mass spectrometry fragmentation pattern analysis of 4-(Benzofuran-2-yl)benzoic acid

Mass Spectrometry Fragmentation Pattern Analysis of 4-(Benzofuran-2-yl)benzoic acid: A Platform Comparison Guide As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for structural elu...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern Analysis of 4-(Benzofuran-2-yl)benzoic acid: A Platform Comparison Guide

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for structural elucidation is not just about running a sample; it requires a deep understanding of molecular physics and ionization dynamics. 4-(Benzofuran-2-yl)benzoic acid (C₁₅H₁₀O₃, Exact Mass: 238.0630 Da) is a rigid, highly conjugated molecule featuring both a heterocyclic benzofuran core and a carboxylic acid moiety. This dual-functionality makes it an exceptional model compound for comparing analytical platforms.

This guide objectively compares the performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) against traditional Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) for the analysis of this compound, providing field-proven protocols and mechanistic insights.

Platform Performance Comparison

When analyzing benzofuran-acid derivatives, the choice of ionization technique dictates the type of structural information obtained. ESI is a "soft" ionization technique ideal for intact molecular weight confirmation, whereas EI is a "hard" technique that shatters the molecule to provide a reproducible structural fingerprint[1].

Table 1: HR-ESI-MS/MS vs. GC-EI-MS Performance Matrix

FeatureHR-ESI-MS/MS (Q-TOF)GC-EI-MS (Single Quadrupole)
Primary Ionization Mechanism Solution-phase deprotonation (Soft)Gas-phase electron bombardment (Hard)
Precursor Ion Observed [M-H]⁻ (m/z 237.055)M⁺• (m/z 238)
Sensitivity for Analyte Ultra-High (Femtogram level)Moderate (Picogram level)
Fragmentation Control Tunable via Collision Energy (CE)Fixed at 70 eV (Library searchable)
Sample Prep Requirement Direct injection (Dilute & Shoot)Requires chemical derivatization (Silylation)
Best Use Case Trace quantification & exact mass IDUntargeted screening & library matching

Mechanistic Fragmentation Pathways (E-E-A-T)

Understanding why a molecule fragments a certain way is critical for self-validating your data.

Negative ESI-MS/MS: The Preferred Mode

Because of the highly acidic carboxylic acid group, negative mode ESI is vastly superior for this compound. The precursor ion is the deprotonated molecule, [M-H]⁻ at m/z 237.055 .

  • Pathway 1: Decarboxylation (Low Energy). The most abundant product ion results from the neutral loss of carbon dioxide (44 Da), yielding the [M-H - CO₂]⁻ ion at m/z 193.065. This rapid cleavage is driven by the thermodynamic stability of the resulting 2-phenylbenzofuran anion, which benefits from extensive resonance delocalization across the conjugated system.

  • Pathway 2: Heterocyclic Ring Fission (High Energy). As collision energy increases, the stable benzofuran ring undergoes heterocyclic ring fission. This results in the loss of carbon monoxide (CO, 28 Da) from the furan ring, forming an ion at m/z 165.070. Simultaneous eliminations of CO molecules are diagnostic for benzofuran derivatives[2].

Electron Ionization (EI-MS): Radical-Driven Cleavage

Under 70 eV electron bombardment, the molecule forms a radical cation M⁺• at m/z 238 .

  • Pathway: Radical site-initiated cleavage leads to the immediate loss of the •OH radical (m/z 221) from the carboxylic acid, followed by the loss of CO (m/z 193). The lower mass region is dominated by benzofuran-forming fission and sigma bond cleavages, which are highly reproducible and characteristic of the benzofuran core[1][3].

Table 2: Diagnostic Fragment Ions for 4-(Benzofuran-2-yl)benzoic acid

m/z ValueIon TypeNeutral LossPlatformStructural Significance
237.055 [M-H]⁻NoneESI (-)Confirms intact molecular formula (C₁₅H₉O₃⁻)
193.065 [M-H - CO₂]⁻44 Da (CO₂)ESI (-)Confirms presence of a free carboxylic acid
165.070 [M-H - CO₂ - CO]⁻28 Da (CO)ESI (-)Diagnostic for heterocyclic benzofuran oxygen
221.060 [M - •OH]⁺17 Da (•OH)EI (70 eV)Radical cleavage of the carboxyl group

Visualizing the Fragmentation Logic

ESI_Fragmentation M1 [M-H]⁻ m/z 237.055 Precursor Ion M2 [M-H - CO₂]⁻ m/z 193.065 2-Phenylbenzofuran anion M1->M2 Loss of CO₂ (-44 Da) M3 [M-H - CO₂ - CO]⁻ m/z 165.070 Ring Fission Product M2->M3 Loss of CO (-28 Da)

Caption: Fragmentation pathway of 4-(Benzofuran-2-yl)benzoic acid in negative ESI-MS/MS.

Validated Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. Below are the optimized methodologies for both platforms, including the causality behind critical experimental choices.

Protocol A: HR-ESI-MS/MS Analysis (Targeted Quantitation)
  • Sample Preparation: Dissolve the standard in LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol and Water containing 10 mM Ammonium Acetate (pH ~7.5) .

    • Causality: Do not use standard 0.1% formic acid. The pKa of the benzoic acid moiety is ~4.0. Formic acid (pH ~2.7) protonates the carboxylate, severely suppressing negative ion formation. Ammonium acetate ensures the molecule exists as a pre-formed anion in solution, increasing ESI sensitivity by orders of magnitude.

  • Chromatographic Separation: Inject 2 µL onto an RP-UHPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of 10 mM Ammonium Acetate (A) and Acetonitrile (B).

  • MS Parameters: Operate the Q-TOF in negative ESI mode. Set the capillary voltage to 2.5 kV.

    • Causality: Utilize a ramped Collision Energy (CE) from 15 to 40 eV . The initial decarboxylation requires low energy (~15 eV) due to the stability of the conjugated product. Breaking the aromatic benzofuran core requires significantly higher energy (~35-40 eV)[2].

Protocol B: GC-EI-MS Analysis (Untargeted Screening)
  • Derivatization (Critical Step): Dry 10 µg of the sample under nitrogen. Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 70°C for 30 minutes.

    • Causality: 4-(Benzofuran-2-yl)benzoic acid contains a highly polar carboxyl group. If injected directly, it will adsorb to the active sites of the GC inlet, causing severe peak tailing and thermal degradation. Silylation converts it to a volatile, thermally stable trimethylsilyl (TMS) ester.

  • Chromatography: Inject 1 µL (splitless) onto a DB-5MS column (30 m x 0.25 mm x 0.25 µm).

  • MS Parameters: Operate the source at 70 eV .

    • Causality: Standardized 70 eV ensures the de Broglie wavelength of the bombarding electrons matches the length of the organic covalent bonds, maximizing energy transfer and ensuring the resulting fragmentation pattern is highly reproducible and library-searchable[1].

Analytical Workflow Diagram

Protocol_Workflow S1 1. Sample Preparation (Buffer: 10 mM NH₄OAc, pH 7.5) S2 2. UHPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 3. ESI Ionization (Negative Mode, 2.5 kV) S2->S3 S4 4. Q-TOF Mass Analysis (Ramped CE: 15-40 eV) S3->S4 S5 5. Data Processing (Exact Mass & Neutral Loss) S4->S5

Caption: Self-validating UHPLC-ESI-MS/MS workflow for benzofuran acid derivatives.

References

  • Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. The Protein Man's Blog. [Link]

  • Plaziak, A. S., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(Benzofuran-2-yl)benzoic acid

As a Senior Application Scientist, I have developed this procedural guide to address the specific logistical and safety challenges associated with handling 4-(Benzofuran-2-yl)benzoic acid . While highly valuable in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have developed this procedural guide to address the specific logistical and safety challenges associated with handling 4-(Benzofuran-2-yl)benzoic acid . While highly valuable in drug discovery and materials science, this compound's dual structural nature—combining a lipophilic benzofuran core with a reactive benzoic acid moiety—requires stringent operational controls to prevent acute mucosal irritation and chronic systemic exposure.

The following protocols are designed as self-validating systems , ensuring that every safety measure is verifiable in real-time before proceeding to the next operational step.

Mechanistic Rationale for Hazard Controls

To implement effective Personal Protective Equipment (PPE), we must first understand the causality behind the compound's hazards:

  • The Benzoic Acid Moiety: Benzoic acid derivatives are notorious for causing severe eye damage (Category 1) and acute skin irritation[1]. Furthermore, they easily aerosolize into fine crystalline dusts that act as severe respiratory tract irritants[2].

  • The Benzofuran Core: Benzofuran derivatives carry warnings for prolonged organ toxicity—specifically targeting the liver—and pose long-term hazards to aquatic environments[3].

  • Synergistic Risk: Handling this compound requires moving beyond basic laboratory precautions. The combination of a membrane-permeable benzofuran core and an acidic irritant demands a self-validating system of dust containment and advanced dermal/ocular barriers[4].

Quantitative & Qualitative PPE Framework

Standard "Level 1" laboratory PPE is insufficient for this compound. The table below outlines the mandatory "Level 2" controls, summarizing the quantitative standards and the mechanistic justification for each choice.

PPE CategoryRequired SpecificationQuantitative Standard / Hazard AddressedMechanistic Justification
Hand Protection Nitrile or Neoprene gloves (min. 6 mil thickness)EN 374 / H315 (Skin Irritation)Nitrile provides a robust barrier against solid organic acids and prevents transdermal absorption of the lipophilic benzofuran core.
Eye/Face Protection Chemical splash goggles (unvented or indirectly vented)Category 1 (Severe Eye Damage)Benzoic acid derivatives pose a severe risk of irreversible eye damage[1]. Standard safety glasses lack the orbital seal required to block micro-particulate dust[2].
Body Protection Flame-resistant (Nomex) or heavy-cotton lab coatH373 (Organ Toxicity via prolonged exposure)Prevents the accumulation of fine crystalline dust on street clothing, mitigating chronic dermal exposure and secondary ingestion risks.
Respiratory Controls Class II Chemical Fume Hood (Face velocity: 80-100 fpm)H335 (Respiratory Irritation)The compound generates fine dust that acts as a severe respiratory tract irritant[2]. A fume hood provides primary containment. If weighing bulk quantities externally, an N95/P100 particulate respirator is mandatory[5].

Self-Validating Operational Methodologies

Every step in this workflow includes a built-in validation check to ensure the protocol is functioning as intended.

Phase 1: Pre-Operational Setup
  • Airflow Verification: Activate the chemical fume hood.

    • Validation: Verify the digital monitor reads a face velocity of 80–100 fpm. Tape a small tissue strip to the bottom of the sash; a steady inward pull confirms active containment[4].

  • Emergency Readiness: Flush the nearest eyewash station for 15 seconds.

    • Validation: The water must run clear and at a tepid temperature, ensuring immediate readiness in case of Category 1 ocular exposure[1].

  • Workspace Clearance: Remove all strong oxidizers and reducing agents from the hood.

    • Validation: The hood should contain only the target compound, an analytical balance, anti-static weighing boats, and dedicated spatulas.

Phase 2: Dispensing and Weighing
  • Static Mitigation: Ground the analytical balance and use anti-static weighing boats.

    • Validation: The powder should transfer smoothly from the spatula without aggressively clinging to the boat, confirming static dissipation and minimizing aerosolization[5].

  • Contained Transfer: Dispense the solid slowly, keeping the primary container as close to the weighing boat as possible.

    • Validation: No visible dust plumes should rise above the lower edge of the fume hood sash.

  • Sealing: Immediately cap the primary container before recording the final weight to prevent ambient moisture absorption.

Phase 3: Decontamination and Spill Management
  • Spill Containment: In the event of a solid spill, do not dry sweep . Dry sweeping aerosolizes the hazardous dust, leading to severe respiratory exposure[2].

  • Wet Wipe Protocol: Gently cover the spill with damp absorbent paper to suppress dust, then carefully wipe inward.

    • Validation: The area should be visibly free of white crystalline residue.

  • Chemical Neutralization: Wipe the decontaminated area with a 5% sodium bicarbonate solution.

    • Validation: The absence of effervescence (bubbling) confirms that all residual acidic dust has been successfully neutralized.

Phase 4: Waste Segregation and Disposal
  • Solid Waste: Place all contaminated consumables (weighing boats, gloves, paper towels) into a sealable bag.

    • Validation: The bag must be fully sealed and clearly labeled as "Toxic Organic Solid Waste (Contains Benzofuran/Benzoic Acid Derivatives)"[3].

  • Liquid Waste: If the compound is dissolved in organic solvents, dispose of it in a designated halogenated or non-halogenated waste carboy.

    • Validation: Ensure the carboy log is updated to reflect the addition of a chronic aquatic hazard[3].

Operational Workflow Visualization

G N1 1. Pre-Operational Checks (Verify Fume Hood & Eyewash) N2 2. PPE Donning (Nitrile, Goggles, Lab Coat) N1->N2 System Validated N3 3. Dispensing & Weighing (Anti-Static, Fume Hood) N2->N3 Protection Secured N4 4. Experimental Execution (Reaction Setup) N3->N4 Material Transferred N5 5. Decontamination (Wet Wipe & Neutralize) N4->N5 Reaction Complete N6 6. Waste Disposal (Segregated Organic Waste) N5->N6 Area Cleared

Workflow for safe handling and disposal of 4-(Benzofuran-2-yl)benzoic acid.

References

[4] Title: Essential Safety and Operational Guidance for Handling 5-Hydroxybenzofuran-2-one Source: Benchchem URL:

[1] Title: Safety Data Sheet Benzoic acid Revision 5 Source: Redox URL:

[5] Title: SAFETY DATA SHEET - Benzoic acid Source: Sigma-Aldrich URL:

[2] Title: SAFETY DATA SHEET - Benzoic Acid Source: National Institute of Standards and Technology URL:

[3] Title: SAFETY DATA SHEET - 2,3-Benzofuran Source: Tokyo Chemical Industry URL:

Sources

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